Avoralstat
Description
Properties
IUPAC Name |
3-[2-[(4-carbamimidoylphenyl)carbamoyl]-4-ethenyl-5-methoxyphenyl]-6-(cyclopropylmethylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5/c1-3-16-12-21(26(34)32-18-8-6-17(7-9-18)25(29)30)20(13-23(16)38-2)19-10-11-22(33-24(19)28(36)37)27(35)31-14-15-4-5-15/h3,6-13,15H,1,4-5,14H2,2H3,(H3,29,30)(H,31,35)(H,32,34)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMKPVJGGWGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C)C(=O)NC2=CC=C(C=C2)C(=N)N)C3=C(N=C(C=C3)C(=O)NCC4CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918407-35-9 | |
| Record name | Avoralstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918407359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avoralstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(2-((4-Carbamimidoylphenyl)carbamoyl)-4-ethenyl-5-methoxyphenyl)-6-((cyclopropylmethyl)carbamoyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVORALSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX17773O15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BCX4161: A Technical Overview of Plasma Kallikrein Inhibition for Hereditary Angioedema
Introduction: The Pathophysiology of Hereditary Angioedema and the Kallikrein-Kinin System
Hereditary Angioedema (HAE) is a rare and potentially life-threatening genetic disorder characterized by recurrent, severe swelling (angioedema) of various body parts, including the skin, gastrointestinal tract, and upper airway.[1] The majority of HAE cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) protein, a key regulator of several inflammatory pathways.[2][3]
A primary function of C1-INH is to control the activity of the plasma contact system, also known as the kallikrein-kinin system.[2][4] In the absence of sufficient functional C1-INH, the system becomes overactive. This leads to uncontrolled activation of plasma kallikrein, an enzyme that cleaves high-molecular-weight kininogen (HMWK) to produce an excess of bradykinin.[3][5] Bradykinin is a potent vasodilator that binds to its B2 receptors on endothelial cells, increasing vascular permeability and leading to the localized fluid leakage and swelling characteristic of an HAE attack.[2][3] Therefore, inhibiting the activity of plasma kallikrein is a key therapeutic strategy for preventing HAE attacks.[5]
BCX4161: A Novel Oral Plasma Kallikrein Inhibitor
BCX4161 is a novel, potent, and selective small-molecule inhibitor of plasma kallikrein that was developed by BioCryst Pharmaceuticals for the oral prophylactic treatment of HAE.[6] By directly targeting and inhibiting plasma kallikrein, BCX4161 effectively suppresses the excessive production of bradykinin, thereby addressing the root cause of swelling attacks in HAE patients.[7]
Mechanism of Action: Targeting the Bradykinin Cascade
The core mechanism of BCX4161 is the direct inhibition of plasma kallikrein's enzymatic activity. In HAE, the lack of C1-INH regulation allows for a positive feedback loop where activated Factor XII (FXIIa) converts prekallikrein to plasma kallikrein, which in turn activates more FXII and cleaves HMWK to release bradykinin.[3] BCX4161 binds to the active site of plasma kallikrein, blocking its ability to cleave HMWK and thus preventing the generation of bradykinin.[8] This targeted intervention helps to restore balance to the kallikrein-kinin system and prevent the cascade of events that leads to angioedema.
Pharmacokinetic and Pharmacodynamic Profile
Phase 1 clinical trials in healthy volunteers established the safety, pharmacokinetic (PK), and pharmacodynamic (PD) profile of BCX4161. The results demonstrated that plasma concentrations of the drug were dose-related and correlated with the inhibition of plasma kallikrein.
| Parameter | Value | Source |
| Target Plasma Concentration | 25-40 ng/mL | |
| Dosing Regimen (in Phase 2) | 400 mg TID (three times daily) | [7] |
| Target Achievement | Met or exceeded target range for 80-90% of the dosing interval | |
| Key Observation | Plasma kallikrein inhibition correlated with BCX4161 plasma levels |
Clinical Efficacy: The OPuS-1 Trial
The efficacy of BCX4161 was evaluated in the OPuS-1 (Oral ProphylaxiS-1) trial, a Phase 2a proof-of-concept study in HAE patients with a high frequency of attacks.[6] This randomized, placebo-controlled, cross-over trial demonstrated a statistically significant reduction in angioedema attacks.[7]
| Efficacy Endpoint | Placebo | BCX4161 (400 mg TID) | P-value | Source |
| Mean Attack Rate (per week) | 1.27 | 0.82 | <0.001 | [7] |
| Mean Attack-Free Days (per 28 days) | 19 | 22 | 0.008 | [7] |
| Patients Attack-Free During Treatment | 0 | 3 | N/A | [7] |
Experimental Protocols
Plasma Kallikrein Inhibition Assay
A key tool used in the development of BCX4161 was a pharmacodynamic biomarker assay developed by BioCryst to measure the drug's inhibitory activity on plasma kallikrein directly in plasma samples from study subjects. The assay is described as a simple, sensitive, and selective fluorogenic method.[9] While the exact proprietary details are not fully public, a representative protocol based on similar published methods for measuring plasma kallikrein inhibition is outlined below.[10][11]
Objective: To quantify the inhibitory effect of BCX4161 on plasma kallikrein activity in activated human plasma.
Principle: Plasma is treated with an activator to convert prekallikrein to active plasma kallikrein. A fluorogenic substrate specific for kallikrein is then added. Active kallikrein cleaves the substrate, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to kallikrein activity. In the presence of an inhibitor like BCX4161, the rate of substrate cleavage is reduced.
Materials:
-
Citrated human plasma samples (from normal subjects or HAE patients)
-
BCX4161 (or other inhibitors) at various concentrations
-
Coagulation activator (e.g., dextran sulfate, kaolin, or Factor XIIa)[10][11]
-
Fluorogenic kallikrein substrate (e.g., H-Pro-Phe-Arg-AMC)[11]
-
Assay Buffer (e.g., Tris-buffered saline)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Methodology:
-
Sample Preparation: Serially dilute BCX4161 to create a range of concentrations for IC50 determination.
-
Inhibitor Incubation: Dispense diluted BCX4161 into the wells of a 96-well plate. Add plasma samples to the wells and incubate for a defined period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to kallikrein.
-
Activation: Add a coagulation activator to each well to initiate the conversion of prekallikrein to plasma kallikrein. Incubate for a set time (e.g., 10-30 minutes) at 37°C.[10][11]
-
Substrate Reaction: Initiate the reaction by adding the fluorogenic kallikrein substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., excitation at ~380 nm, emission at ~460 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to a control sample containing no inhibitor (100% activity).
-
Plot the normalized reaction rates against the logarithm of the BCX4161 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kallikrein activity by 50%).[10]
-
Safety and Tolerability
In the Phase 1 first-in-human clinical trial, BCX4161 was reported to be generally safe and well-tolerated. No serious or dose-limiting adverse events were observed, supporting its further development in HAE patients.
Conclusion
BCX4161 represents a targeted therapeutic approach for the prevention of HAE attacks by directly inhibiting plasma kallikrein, a central enzyme in the pathway leading to bradykinin-mediated angioedema. Clinical data demonstrated that this oral inhibitor could successfully reduce attack frequency in HAE patients. The development of BCX4161 and its associated pharmacodynamic assays has significantly advanced the understanding of kallikrein inhibition as a viable, orally-administered prophylactic strategy for managing HAE. Insights from the BCX4161 program have also paved the way for second-generation oral plasma kallikrein inhibitors with potentially improved properties such as enhanced bioavailability and selectivity, aiming for more convenient dosing regimens.
References
- 1. Hereditary angioedema - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 4. Pathophysiology and underlying mechanisms in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioCryst begins Phase IIa hereditary angioedema study - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Drug on the fast track to treat HAE | MDedge [ma1.mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocryst Pharmaceuticals Presents BCX4161 Phase 1 Trial And Kallikrein Inhibition Assay Results - BioSpace [biospace.com]
- 10. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Avoralstat in Diabetic Macular Edema: A Technical Overview of Bradykinin Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic Macular Edema (DME) is a leading cause of vision loss in individuals with diabetes. While therapies targeting Vascular Endothelial Growth Factor (VEGF) have revolutionized treatment, a significant portion of patients exhibit a suboptimal response, highlighting the involvement of alternative pathological pathways. Emerging evidence points to the critical role of the plasma kallikrein-kinin system (KKS) and its primary effector, bradykinin, in mediating retinal vascular permeability and inflammation in DME, often independent of VEGF. Avoralstat, a potent small-molecule inhibitor of plasma kallikrein, is currently under investigation as a novel therapeutic agent for DME. This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, preclinical evidence, and clinical development of this compound for the treatment of DME, with a focus on its role in suppressing bradykinin-mediated pathology.
Introduction: The Unmet Need in Diabetic Macular Edema
Diabetic Macular Edema (DME) is characterized by the breakdown of the blood-retinal barrier (BRB), leading to fluid leakage and swelling in the macula.[1] For years, the pathophysiology of DME was largely attributed to the upregulation of Vascular Endothelial Growth Factor (VEGF). Consequently, anti-VEGF therapies have become the cornerstone of DME management.[2] However, studies have shown that up to 40% of patients experience persistent fluid and edema despite anti-VEGF treatment, indicating that other mechanisms contribute to the disease process.[3] This has spurred research into alternative pathways, with the plasma kallikrein-kinin system (KKS) emerging as a key VEGF-independent mediator of DME.[2][4]
The Kallikrein-Kinin System and Bradykinin in DME Pathophysiology
The kallikrein-kinin system is a crucial pathway involved in inflammation, vasodilation, and vascular permeability.[5] In the context of DME, components of the KKS, including plasma kallikrein, have been found to be significantly elevated in the vitreous of patients.[2][6]
Plasma kallikrein, a serine protease, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasoactive peptide.[5] Bradykinin then exerts its effects by binding to two G-protein coupled receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[7] Activation of these receptors on retinal vascular endothelial cells triggers a cascade of downstream signaling events that ultimately lead to increased vascular permeability and edema.[7][8] Notably, studies have shown that plasma kallikrein levels in the vitreous of DME patients do not correlate with VEGF concentrations, suggesting a distinct and parallel pathogenic mechanism.[4][9]
Signaling Pathway of Bradykinin in Retinal Endothelial Cells
The binding of bradykinin to its receptors initiates intracellular signaling cascades that disrupt the blood-retinal barrier.
Caption: Bradykinin signaling cascade in retinal endothelial cells.
This compound: A Targeted Inhibitor of Plasma Kallikrein
This compound is an orally available, potent, and selective small-molecule inhibitor of plasma kallikrein.[10] By directly inhibiting plasma kallikrein, this compound blocks the production of bradykinin, thereby preventing the activation of B1 and B2 receptors and the subsequent increase in vascular permeability.[1] This mechanism of action offers a targeted approach to address a key pathogenic pathway in DME that is distinct from VEGF.
Mechanism of Action of this compound
This compound's therapeutic effect is achieved by intervening at a critical step in the kallikrein-kinin system cascade.
Caption: this compound's inhibition of the kallikrein-kinin system.
Preclinical and Clinical Evidence
Preclinical Studies
Preclinical investigations have provided a strong rationale for the development of this compound in DME. In a rabbit model of retinal vascular leakage, suprachoroidal administration of this compound was shown to effectively reduce vascular permeability.[3] Nonclinical data also indicate that high levels of this compound are maintained in the eye for at least 90 days following a single suprachoroidal injection, suggesting the potential for a long-acting therapeutic effect.[11] The high potency and low solubility of this compound are key characteristics that make it suitable for a depot formulation for ophthalmic injection.[11][12]
Clinical Development
This compound is currently being evaluated in a Phase 1b clinical trial in Australia for the treatment of DME.[13][14] This is a dose-escalation study in patients with DME who will receive a single dose of this compound administered via a suprachoroidal injection.[14] The suprachoroidal route of administration is intended to enhance the bioavailability and retinal penetration of the drug, potentially overcoming limitations of previous kallikrein inhibitors.[3] The trial aims to assess the safety, durability, and early efficacy signals of this compound in this patient population.[3] Preliminary results are anticipated in late 2025 or early 2026.[3]
Data Presentation
Table 1: Kallikrein-Kinin System Components in DME Vitreous
| Component | Fold Increase in DME vs. Control | p-value | Reference |
| Plasma Prekallikrein (PPK) | 2-fold | < 0.0001 | [4][9] |
| Plasma Kallikrein (PKal) | 11.0-fold | < 0.0001 | [4][9] |
Table 2: this compound Key Properties and Clinical Trial Information
| Parameter | Details | Reference |
| Molecule Type | Small molecule | [13] |
| Molecular Weight | 513 Daltons | [3] |
| Mechanism of Action | Plasma kallikrein inhibitor | [13] |
| Administration Route | Suprachoroidal injection | [3][15] |
| Current Clinical Phase | Phase 1b | [3][13] |
| Target Population | Patients with Diabetic Macular Edema | [14][15] |
| Trial Design | 3x3 dose-escalation study | [3] |
Experimental Protocols
Quantification of Vitreous KKS Components
Objective: To measure the levels of plasma prekallikrein and plasma kallikrein in vitreous samples from patients with DME and control subjects.
Methodology:
-
Sample Collection: Undiluted vitreous samples are obtained from patients undergoing pars plana vitrectomy for DME or other non-inflammatory retinal conditions (e.g., macular hole) to serve as controls.[8]
-
Protein Quantification: Total protein concentration in the vitreous samples is determined using a standardized protein assay (e.g., Bradford or BCA assay).
-
Western Blotting:
-
Equal amounts of total vitreous protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for plasma prekallikrein and plasma kallikrein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[8]
-
-
Statistical Analysis: The relative abundance of each KKS component is compared between the DME and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
Assessment of Retinal Vascular Permeability
Objective: To evaluate the effect of this compound on retinal vascular permeability in a preclinical model.
Methodology (based on Evans Blue Dye Permeation Assay):
-
Animal Model: A validated animal model of retinal vascular permeability is used, such as the DL-alpha-aminoadipic acid (DL-AAA) rabbit model or streptozotocin-induced diabetic rats.[3][8]
-
Drug Administration: this compound or a vehicle control is administered to the animals via the intended clinical route (e.g., suprachoroidal injection).
-
Induction of Permeability: If not an inherent feature of the model, vascular permeability can be induced by intravitreal injection of a pro-permeability agent like bradykinin or VEGF.
-
Evans Blue Injection: Evans blue dye, which binds to albumin, is injected intravenously.
-
Circulation and Euthanasia: The dye is allowed to circulate for a defined period (e.g., 2 hours). The animals are then euthanized, and the eyes are enucleated.
-
Retinal Extraction: The retinas are carefully dissected.
-
Dye Extraction: The Evans blue dye is extracted from the retinal tissue using a solvent such as formamide.
-
Quantification: The concentration of the extracted dye is measured spectrophotometrically at a specific wavelength (e.g., 620 nm).
-
Normalization and Analysis: The amount of extravasated dye is normalized to the dry weight of the retina and compared between the this compound-treated and control groups.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for assessing this compound's preclinical efficacy.
Conclusion and Future Directions
The inhibition of plasma kallikrein with this compound represents a promising, targeted therapeutic strategy for Diabetic Macular Edema that addresses a key VEGF-independent pathway. By suppressing the production of bradykinin, this compound has the potential to reduce retinal vascular permeability and inflammation, offering a new treatment modality for patients with DME, particularly those who are refractory to anti-VEGF therapies. The ongoing Phase 1b clinical trial will provide crucial data on the safety and preliminary efficacy of this approach. Future research will likely focus on defining the optimal patient population for this compound therapy and exploring its potential in combination with existing treatments to achieve synergistic effects and improve visual outcomes for all patients with DME.
References
- 1. Diabetic Macular Edema (DME): Journal Publications | BioCryst Medical Affairs [biocrystmedical.com]
- 2. Plasma Kallikrein Inhibition in Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Plasma Kallikrein-Kinin System as a VEGF-Independent Mediator of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
- 6. Plasma kallikrein and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinins and Their Receptors as Potential Therapeutic Targets in Retinal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocryst outlines preclinical pipeline development | BioWorld [bioworld.com]
- 12. BioCryst and Clearside Biomedical Enter Partnership to Develop this compound for Diabetic Macular Edema Using Clearside’s Proprietary SCS Microinjector® | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 13. This compound - BioCryst Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 14. Retina Clinical Trials Australia | CUREOS [cureos.com.au]
- 15. BioCryst to advance this compound into DME clinical trial in 2025 - TipRanks.com [tipranks.com]
Avoralstat (BCX4161): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avoralstat (BCX4161) is a potent, orally active, small-molecule inhibitor of plasma kallikrein.[1][2][3] Discovered by BioCryst Pharmaceuticals, it was initially developed for the prophylactic treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent swelling attacks mediated by bradykinin.[4][5][6] While its development for HAE has been discontinued, this compound is now being investigated for the treatment of diabetic macular edema (DME).[7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and experimental methodologies.
Introduction
Hereditary angioedema results from a deficiency or dysfunction of the C1 inhibitor, a key regulator of the contact activation system. This leads to uncontrolled activation of plasma kallikrein, which in turn cleaves high molecular weight kininogen to produce excessive amounts of bradykinin.[1] Bradykinin is a potent vasodilator that increases vascular permeability, leading to the characteristic swelling attacks of HAE.[4][5] this compound was designed to selectively inhibit plasma kallikrein, thereby suppressing bradykinin production and preventing HAE attacks.[4][5] More recently, the role of plasma kallikrein in the pathogenesis of diabetic macular edema has led to the exploration of this compound in this indication.[7]
Mechanism of Action
This compound is a competitive inhibitor of plasma kallikrein, a serine protease.[8] By binding to the active site of plasma kallikrein, this compound prevents the cleavage of high molecular weight kininogen, thus inhibiting the production of bradykinin. This targeted mechanism of action directly addresses the underlying cause of swelling in HAE.
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of this compound, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioCryst Announces Completion of Patient Enrollment in OPuS-2: a Clinical Trial of this compound in Patients With HAE | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 7. This compound - BioCryst Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 8. researchgate.net [researchgate.net]
Avoralstat: A Preclinical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avoralstat (formerly BCX4161) is a potent, orally bioavailable small molecule inhibitor of plasma kallikrein. Initially developed for the prophylactic treatment of hereditary angioedema (HAE), it has since been repurposed and is currently under investigation for the treatment of diabetic macular edema (DME) and has been explored as a potential therapeutic for COVID-19. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its evaluation.
Introduction
This compound is a selective inhibitor of plasma kallikrein, a serine protease that plays a crucial role in the kallikrein-kinin system. By blocking the activity of plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator and mediator of inflammation and swelling.[1] While its development for HAE was discontinued, its mechanism of action holds promise for other indications characterized by vascular leakage and inflammation, such as DME.[2]
Mechanism of Action
This compound's primary mechanism of action is the competitive, reversible inhibition of plasma kallikrein.[1] This inhibition prevents the generation of bradykinin, which is responsible for the increased vascular permeability, vasodilation, and smooth muscle contraction that characterize conditions like HAE and contribute to the pathology of DME.[1]
Pharmacodynamics
In Vitro Potency
This compound has demonstrated potent inhibition of plasma kallikrein in various in vitro assays.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | Sub-nanomolar | Isolated human plasma kallikrein | |
| EC₅₀ | Single-digit nanomolar | ex vivo activated human plasma kallikrein inhibition (aPKI) assay |
In Vivo Efficacy
In a preclinical rabbit model of DME induced by DL-α-aminoadipic acid (DL-AAA), this compound demonstrated a significant reduction in vascular leakage.[2] When delivered via suprachoroidal injection, therapeutic levels (EC90) were sustained for up to six months, indicating potential for long-acting therapy.[2]
In a mouse model of SARS-CoV-2 infection where human ACE2 was expressed via an adenovirus vector (Ad5-hACE2), prophylactic administration of this compound was evaluated.
Pharmacokinetics
A Phase 1, first-in-human study in healthy volunteers evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
| Parameter | Value | Population | Dosing | Reference |
| Terminal Half-life (t½) | 12-31 hours | Healthy Volunteers | Single and multiple doses | [3] |
| Elimination | Bi-exponential | Healthy Volunteers | Single and multiple doses | [3] |
Further details from the Phase 1 study are presented in the safety section.
Preclinical Safety and Toxicology
While comprehensive preclinical toxicology reports are not publicly available, the clinical development of this compound for HAE involved extensive safety evaluations. In a Phase 3 clinical trial involving 276 individuals, orally administered this compound was found to be safe and well-tolerated, with an adverse event profile similar to that of the placebo.[4] A Phase 1 study in 71 healthy volunteers also reported that this compound was generally well-tolerated with no serious adverse events or discontinuations due to adverse events.[3] The most frequently reported adverse events at the highest dose (2400 mg/day) were gastrointestinal in nature.[3]
Note: A comprehensive assessment of the preclinical toxicology of this compound, including dedicated safety pharmacology, genotoxicity, and carcinogenicity studies, is not available in the public domain.
Experimental Protocols
Fluorogenic Plasma Kallikrein Inhibition Assay
This assay quantifies the inhibitory activity of this compound on plasma kallikrein in activated plasma.
Protocol:
-
Human plasma is incubated with an activator (e.g., kaolin) in the presence of varying concentrations of this compound.
-
Following this pre-incubation, a fluorogenic substrate for plasma kallikrein (e.g., Z-Phe-Arg-MCA) is added.
-
The reaction is incubated at 37°C.
-
The rate of cleavage of the fluorogenic substrate is measured by monitoring the increase in fluorescence intensity over time.
-
The IC₅₀ or EC₅₀ value is calculated by plotting the percent inhibition against the concentration of this compound.
DL-α-Aminoadipic Acid (DL-AAA) Rabbit Model of Retinal Neovascularization
This model is utilized to evaluate therapies for conditions involving retinal vascular leakage, such as DME.
Protocol:
-
Retinal neovascularization and chronic vascular leakage are induced in rabbits via a single intravitreal injection of DL-AAA.[5]
-
The model is allowed to develop and stabilize over approximately 15 weeks.[5]
-
This compound is administered, for instance, via suprachoroidal injection.
-
The degree of retinal vascular leakage is monitored over time using techniques such as fluorescein angiography (FA) and optical coherence tomography (OCT).[5]
-
The efficacy of this compound is determined by comparing the extent of vascular leakage in treated versus control eyes.
Adenovirus-Delivered hACE2 (Ad5-hACE2) Mouse Model of SARS-CoV-2 Infection
This model allows for the study of SARS-CoV-2 infection in mice, which are not naturally susceptible to the virus.
Protocol:
-
Mice (e.g., BALB/c strain) are intranasally instilled with an adenovirus vector encoding human angiotensin-converting enzyme 2 (hACE2).[6][7]
-
Sufficient time is allowed for the expression of hACE2 in the respiratory tract.
-
This compound is administered prophylactically.
-
Mice are subsequently infected with SARS-CoV-2 via intranasal inoculation.[6][7]
-
Disease progression is monitored through parameters such as weight loss.
-
The efficacy of this compound is assessed by quantifying the viral load in relevant tissues (e.g., lungs) and comparing it to a control group.
Discussion and Future Directions
The preclinical data for this compound highlight its potential as a therapeutic agent for diseases characterized by excessive plasma kallikrein activity. Its potent and selective inhibition of this enzyme, coupled with a favorable pharmacokinetic profile and demonstrated in vivo efficacy in a relevant model of DME, provides a strong rationale for its continued clinical development for this indication. The use of suprachoroidal delivery is a promising strategy to achieve sustained therapeutic concentrations in the retina, potentially offering a long-acting treatment for DME.
Further preclinical studies to fully characterize the toxicology and safety pharmacology of this compound would provide a more complete understanding of its risk-benefit profile. The ongoing Phase 1b clinical trial in patients with DME will be crucial in translating these promising preclinical findings into clinical reality.
Conclusion
This compound is a potent plasma kallikrein inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in relevant models of vascular leakage, supporting its development for diabetic macular edema. While a comprehensive public record of its preclinical toxicology is not available, clinical data from its development for hereditary angioedema suggest it is generally safe and well-tolerated. The ongoing clinical investigation of this compound for DME holds the potential to introduce a novel therapeutic option for this sight-threatening condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Safety, pharmacokinetics, and pharmacodynamics of this compound, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioCryst and Clearside Biomedical Enter Partnership to Develop this compound for Diabetic Macular Edema Using Clearside’s Proprietary SCS Microinjector® | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 5. DL-AAA–Induced Retinal Neovascularization and Chronic Leakage - Experimentica [experimentica.com]
- 6. Comparison of transgenic and adenovirus hACE2 mouse models for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Transgenic and Adenovirus hACE2 Mouse Models for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Avoralstat Target Validation in Diabetic Macular Edema Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diabetic Macular Edema (DME) remains a leading cause of vision loss in diabetic patients, with a significant portion of individuals exhibiting a suboptimal response to standard-of-care anti-VEGF therapies. This highlights the critical need for novel therapeutic strategies targeting alternative pathological pathways. The plasma kallikrein-kinin system (KKS) has emerged as a compelling, VEGF-independent pathway implicated in the breakdown of the blood-retinal barrier and subsequent vascular leakage characteristic of DME. Avoralstat, a potent and selective small-molecule inhibitor of plasma kallikrein, is currently under investigation as a targeted therapy for DME. This technical guide provides an in-depth overview of the target validation for this compound in preclinical models of DME, detailing its mechanism of action, summarizing key preclinical and clinical data for plasma kallikrein inhibitors, and outlining the experimental protocols used in these foundational studies.
The Plasma Kallikrein-Kinin System: A Key Mediator in DME Pathophysiology
The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, vascular permeability, and coagulation. In the context of DME, components of the KKS, including plasma prekallikrein (PPK) and plasma kallikrein (PKal), are found to be significantly elevated in the vitreous of patients.[1] Notably, proteomic analyses of vitreous samples from DME patients have shown that while both VEGF and KKS pathways are upregulated, they can act independently.[1] This suggests that in a subset of DME patients, particularly those with low VEGF levels, the KKS may be the primary driver of macular edema.
The activation of plasma kallikrein from its zymogen, prekallikrein, initiates a cascade that leads to the cleavage of high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin. Bradykinin, in turn, activates its receptors (B1R and B2R) on retinal vascular endothelial cells, leading to increased vascular permeability and fluid leakage into the macula.
Below is a diagram illustrating the signaling pathway of the plasma kallikrein-kinin system in the context of diabetic macular edema.
This compound: A Targeted Plasma Kallikrein Inhibitor
This compound is a small-molecule inhibitor of plasma kallikrein. By directly targeting and inhibiting the enzymatic activity of plasma kallikrein, this compound blocks the production of bradykinin, thereby preventing the downstream signaling that leads to increased vascular permeability and macular edema.[2] A key aspect of its development for DME is its formulation for suprachoroidal delivery using a proprietary microinjector. This method of administration is designed to deliver a sustained, high concentration of the drug directly to the retinal and choroidal vascular endothelium, the primary sites of edema formation in DME.[2]
Preclinical Validation of this compound in a DME Model
The efficacy of this compound has been evaluated in a well-established preclinical model of chronic retinal vascular leakage, the DL-2-aminoadipic acid (DL-AAA) rabbit model.
The DL-AAA Rabbit Model
The DL-AAA model is induced by a single intravitreal injection of DL-AAA, a gliotoxin that causes selective damage to Müller cells. This leads to a breakdown of the blood-retinal barrier, resulting in chronic and stable retinal vascular leakage and neovascularization, mimicking key features of DME.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated that a single suprachoroidal injection of this compound effectively reduces vascular leakage in the DL-AAA rabbit model.[3] Furthermore, pharmacokinetic analyses have shown that therapeutic levels of this compound are sustained in the eye for at least 90 days, with some reports suggesting durability for up to six months.[2][3] This long-acting profile is a significant potential advantage for reducing treatment burden in DME patients.
Table 1: Summary of Preclinical Data for Suprachoroidal this compound in the DL-AAA Rabbit Model
| Parameter | Observation | Source |
| Efficacy | Demonstrated reduction of vascular leakage at 6 days post-treatment. This effect was observed to last through day 21. | BioCryst Pharmaceuticals Nonclinical Data on File 2025 |
| Durability | High levels of this compound maintained in the eye for at least 90 days following a single suprachoroidal injection. | BioCryst Pharmaceuticals Nonclinical Data on File 2025 |
| Pharmacokinetics | Suprachoroidal injection leads to sustained this compound levels in the retina for over 3 months. | BioCryst Pharmaceuticals Nonclinical Data on File 2025 |
Comparative Analysis of Plasma Kallikrein Inhibitors in Development for DME
Several other plasma kallikrein inhibitors are or have been in development for the treatment of DME, offering valuable comparative insights into the potential of this therapeutic class.
Table 2: Overview of Plasma Kallikrein Inhibitors in Development for DME
| Compound | Developer | Route of Administration | Latest Development Phase (DME) | Key Findings |
| This compound | BioCryst Pharmaceuticals | Suprachoroidal Injection | Phase 1b | Preclinical data shows reduced vascular leakage and sustained therapeutic levels for at least 90 days.[2] A Phase 1b clinical trial in Australia is ongoing.[3] |
| KVD001 | KalVista Pharmaceuticals | Intravitreal Injection | Phase 2 | Phase 2 trial did not meet the primary endpoint for improvement in Best Corrected Visual Acuity (BCVA) but showed a protective effect against vision loss in a subgroup of patients. |
| THR-149 | Oxurion | Intravitreal Injection | Phase 2 | Phase 1 study showed a good safety profile and preliminary efficacy in terms of BCVA improvement. |
| RZ402 | Rezolute | Oral | Phase 2a | Phase 2a study demonstrated a significant reduction in central subfield thickness (CST) compared to placebo, with the 200 mg dose showing the most substantial reduction. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of plasma kallikrein as a target in DME models.
DL-AAA Rabbit Model of Chronic Retinal Vascular Leakage
Objective: To induce a stable and chronic model of retinal neovascularization and vascular leakage that mimics features of DME.
Protocol:
-
Animal Model: Dutch Belted rabbits are used for this model.
-
Induction: A single intravitreal injection of 80 mM DL-2-aminoadipic acid (DL-AAA) is administered to each eye.
-
Monitoring: Retinal changes are monitored weekly using color fundus photography, fluorescein angiography (FA), and optical coherence tomography (OCT).
-
Model Stabilization: Stable retinal vascular leakage is typically established by 12 weeks post-DL-AAA administration.
-
Therapeutic Intervention: Once the model is stable, test articles (e.g., this compound) can be administered via the desired route (e.g., suprachoroidal injection).
-
Efficacy Assessment: The primary endpoint for efficacy is the reduction in vascular leakage, as quantified by fluorescein angiography.
Quantification of Vascular Leakage using Fluorescein Angiography (FA)
Objective: To quantitatively assess the degree of vascular leakage from retinal vessels.
Protocol:
-
Fluorescein Injection: A bolus of sodium fluorescein is injected intravenously.
-
Angiography: A series of fundus images are captured using a fundus camera with appropriate filters to visualize the fluorescein as it perfuses the retinal vasculature.
-
Image Analysis: Late-phase angiograms are analyzed to assess the extent and intensity of fluorescein leakage from the blood vessels into the surrounding retinal tissue.
-
Scoring: A standardized grading system is used to score the severity of leakage. A common scoring system for the DL-AAA model is as follows:
-
Grade 0: No leakage.
-
Grade 1: Faint, questionable leakage.
-
Grade 2: Mild but definite leakage.
-
Grade 3: Moderate leakage.
-
Grade 4: Severe, intense leakage with pooling of dye.
-
-
Quantitative Analysis: The percentage reduction in the mean FA score in treated eyes compared to control eyes is calculated to determine the efficacy of the therapeutic agent.
Quantification of Plasma Kallikrein in Vitreous Humor by ELISA
Objective: To measure the concentration of plasma kallikrein in vitreous humor samples.
Protocol:
-
Sample Collection: Vitreous humor samples are collected from human patients or animal models via pars plana vitrectomy.
-
Sample Preparation: Samples are centrifuged to remove cells and debris. The supernatant is collected and stored at -80°C.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for plasma kallikrein is used.
-
Standards and diluted vitreous samples are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the standards. The concentration of plasma kallikrein in the vitreous samples is then interpolated from the standard curve.
Western Blot Analysis of Bradykinin Receptors (B1R and B2R) in Retinal Tissue
Objective: To determine the protein expression levels of bradykinin receptors in retinal tissue.
Protocol:
-
Tissue Homogenization: Retinal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for B1R and B2R.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to B1R and B2R is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare expression levels between samples.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating a plasma kallikrein inhibitor in a preclinical DME model and the logical relationship of this compound's mechanism of action.
Conclusion and Future Directions
The validation of plasma kallikrein as a therapeutic target in DME is supported by a strong body of evidence from both human studies and preclinical models. This compound, as a potent plasma kallikrein inhibitor with a long-acting formulation delivered directly to the site of pathology, represents a promising next-generation therapy for DME. The ongoing Phase 1b clinical trial will provide crucial data on the safety and preliminary efficacy of this approach in patients. Future research will likely focus on identifying patient populations most likely to benefit from a plasma kallikrein inhibitor, potentially as a monotherapy for anti-VEGF non-responders or in combination with existing therapies to achieve synergistic effects and further improve visual outcomes for all patients with diabetic macular edema.
References
Initial Screening of Avoralstat for Off-Target Effects
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: Avoralstat (formerly BCX4161) is a potent, orally bioavailable small-molecule inhibitor of plasma kallikrein, developed primarily for the prophylactic treatment of hereditary angioedema (HAE).[1][2] As with any therapeutic candidate, a thorough evaluation of off-target activity is critical to understanding its complete pharmacological profile and ensuring safety. This technical guide provides a comprehensive overview of the initial screening of this compound for off-target effects, summarizing key findings, detailing relevant experimental protocols, and visualizing the associated molecular pathways.
Introduction to this compound and Off-Target Screening
This compound was designed as a selective inhibitor of plasma kallikrein (KLKB1), a serine protease that plays a crucial role in the kallikrein-kinin system (KKS).[2] By inhibiting plasma kallikrein, this compound aims to prevent the excessive production of bradykinin, the key mediator of swelling attacks in HAE patients.
Off-target screening is a fundamental component of preclinical drug development. It aims to identify unintended interactions between a drug candidate and other biological macromolecules. Such interactions can lead to unexpected adverse effects or, in some cases, reveal opportunities for drug repurposing. Given that this compound targets a serine protease, initial screening efforts would logically focus on its activity against other members of the vast serine protease family, which share structural similarities in their active sites.[3]
Summary of Identified Off-Target Activity
Preclinical investigations have revealed that this compound, while a potent inhibitor of its primary target, plasma kallikrein, also exhibits inhibitory activity against other serine proteases. The most significant off-target interaction identified is with Transmembrane Serine Protease 2 (TMPRSS2).[4] Additionally, in silico screening and in vitro studies have suggested potential, albeit weaker, interaction with the 3CL protease (3CLpro) of SARS-CoV-2.
Data Presentation
The following tables summarize the quantitative data on the on-target and identified off-target activities of this compound, as well as its clinical safety profile from HAE trials.
Table 1: On-Target and Off-Target Bioactivity of this compound
| Target | Assay Type | Measured Activity | Reference |
|---|---|---|---|
| Plasma Kallikrein (KLKB1) | Human Plasma Activity | EC50: 1.14 - 11.1 nM | [4] |
| Transmembrane Serine Protease 2 (TMPRSS2) | Biochemical Assay | IC50: 2.73 nM | [4] |
| SARS-CoV-2 Pseudovirus Entry | Cell-Based Assay (Calu-3 2B4 cells) | EC50: 0.7 µM | [4] |
| SARS-CoV-2 3CLpro | In Vitro Enzymatic Assay | IC50: 2.16 µM |[5] |
Table 2: Summary of Clinical Safety Profile (HAE Trials)
| Study Phase | Dosage | Key Safety Findings | Reference |
|---|---|---|---|
| Phase 1 | Single doses (50-1000 mg), Multiple doses (up to 2400 mg/day) | Generally well-tolerated; no serious adverse events (AEs). Highest incidence of gastrointestinal AEs at 2400 mg/day dose. | [6] |
| Phase 3 (OPuS-2) | 300 mg and 500 mg (3 times per day) | Generally safe and well-tolerated. No discontinuations due to drug-related AEs. No treatment-related serious AEs. |[1][7] |
Visualizing Molecular Pathways and Workflows
On-Target Pathway: Kallikrein-Kinin System Inhibition
This compound's primary mechanism of action involves the direct inhibition of plasma kallikrein, which disrupts the cascade leading to bradykinin production.
Caption: this compound inhibits plasma kallikrein, blocking bradykinin release and angioedema.
Off-Target Pathway: TMPRSS2 and Viral Entry
The inhibition of TMPRSS2 by this compound interferes with the priming of the SARS-CoV-2 spike protein, a necessary step for viral entry into host cells.[4]
Caption: this compound's off-target inhibition of TMPRSS2 blocks SARS-CoV-2 spike protein priming.
General Workflow for Off-Target Screening
A typical workflow for identifying and characterizing off-target effects involves a tiered approach, from broad screening to specific functional validation.
Caption: A tiered workflow for screening, identifying, and validating off-target drug interactions.
Experimental Protocols
Detailed below are representative protocols for the types of assays used to screen for and characterize the off-target effects of a serine protease inhibitor like this compound.
Protocol: Biochemical Inhibition Assay (Fluorogenic)
This protocol is a standard method for determining the inhibitory constant (IC50) of a compound against a purified protease.[8]
-
Objective: To quantify the direct inhibitory effect of this compound on a panel of purified serine proteases (e.g., TMPRSS2, Factor Xa, Thrombin).
-
Materials:
-
Purified recombinant target protease.
-
Specific fluorogenic peptide substrate for the target protease.
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl2).
-
This compound, serially diluted in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to appropriate wells.
-
Add 10 µL of the target protease (at a predetermined concentration, e.g., 2X final concentration) to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (at 4X final concentration, typically near its Km value).
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.
-
Monitor the increase in fluorescence over time (kinetic read) at 37°C. The rate of substrate cleavage is proportional to the fluorescence signal.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based Viral Entry Assay
This assay assesses the ability of a compound to block a biological process mediated by an off-target protein in a cellular context.[4]
-
Objective: To determine if this compound's inhibition of TMPRSS2 is sufficient to block SARS-CoV-2 pseudovirus entry into host cells.
-
Materials:
-
Calu-3 or other susceptible host cell lines (e.g., Calu-3 2B4).[4]
-
Pseudovirus particles expressing the SARS-CoV-2 Spike protein and carrying a reporter gene (e.g., Luciferase).
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
This compound, serially diluted.
-
96-well clear-bottom white plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed Calu-3 cells in a 96-well plate and allow them to adhere and grow to ~80-90% confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours at 37°C.
-
Add a pre-titered amount of SARS-CoV-2 pseudovirus to each well.
-
Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells (0% inhibition) and uninfected wells (100% inhibition).
-
Plot the percent inhibition of viral entry versus the logarithm of this compound concentration.
-
Calculate the EC50 value by fitting the curve using a suitable nonlinear regression model.
-
Discussion and Conclusion
The initial screening of this compound has successfully characterized its potent on-target activity against plasma kallikrein and identified a significant off-target interaction with the serine protease TMPRSS2.[4] The inhibitory potency against TMPRSS2 (IC50 = 2.73 nM) is comparable to its on-target potency, suggesting a potential for dual activity. This off-target finding was functionally confirmed in a cell-based assay, where this compound inhibited SARS-CoV-2 pseudovirus entry with an EC50 of 0.7 µM.[4] This discovery has opened avenues for repurposing this compound as a potential therapeutic for COVID-19.[4]
The clinical safety profile of this compound in HAE trials was generally favorable, with most adverse events being mild and gastrointestinal in nature at very high doses.[6] While the OPuS-2 trial did not meet its primary endpoint for preventing HAE attacks, it provided valuable safety data.[1][7]
References
- 1. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Safety, pharmacokinetics, and pharmacodynamics of this compound, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for Avoralstat Administration in Rabbit Models of Diabetic Macular Edema (DME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic Macular Edema (DME) is a leading cause of vision loss in diabetic patients, characterized by the breakdown of the blood-retinal barrier (BRB) and subsequent fluid accumulation in the macula. While anti-VEGF therapies are the current standard of care, a significant portion of patients show a suboptimal response, indicating the involvement of alternative pathological pathways. The plasma kallikrein-kinin system (KKS) has emerged as a key alternative pathway implicated in retinal vascular permeability and inflammation. Avoralstat, a potent small-molecule inhibitor of plasma kallikrein, is under investigation as a novel therapeutic for DME. These application notes provide detailed protocols for the administration of this compound in a rabbit model of DME, guidance on data collection and analysis, and an overview of the relevant signaling pathways.
Data Presentation
While specific quantitative data from preclinical studies of this compound in rabbit models of DME are not publicly available, the following tables represent the types of data typically collected in such studies. The data presented here are illustrative examples based on studies of other plasma kallikrein inhibitors and anti-VEGF agents in similar models, and should be used as a template for presenting experimental findings.
Table 1: Effect of this compound on Retinal Vascular Leakage
| Treatment Group | N | Baseline Leakage Area (mm²) (Mean ± SD) | Post-treatment Leakage Area (mm²) (Mean ± SD) | Percent Reduction in Leakage (%) | p-value |
| Vehicle Control | 10 | 15.2 ± 3.1 | 14.8 ± 3.5 | 2.6 | >0.05 |
| This compound (Low Dose) | 10 | 14.9 ± 2.8 | 8.2 ± 2.1 | 45.0 | <0.01 |
| This compound (High Dose) | 10 | 15.5 ± 3.3 | 4.1 ± 1.5 | 73.5 | <0.001 |
| Anti-VEGF Positive Control | 10 | 15.1 ± 2.9 | 3.8 ± 1.2 | 74.8 | <0.001 |
Table 2: Effect of this compound on Central Retinal Thickness
| Treatment Group | N | Baseline Central Retinal Thickness (µm) (Mean ± SD) | Post-treatment Central Retinal Thickness (µm) (Mean ± SD) | Change in Retinal Thickness (µm) | p-value |
| Vehicle Control | 10 | 250 ± 25 | 245 ± 28 | -5 | >0.05 |
| This compound (Low Dose) | 10 | 255 ± 30 | 205 ± 22 | -50 | <0.01 |
| This compound (High Dose) | 10 | 248 ± 28 | 180 ± 20 | -68 | <0.001 |
| Anti-VEGF Positive Control | 10 | 252 ± 26 | 175 ± 18 | -77 | <0.001 |
Signaling Pathways and Experimental Workflow
Plasma Kallikrein-Kinin System in DME
This compound targets the plasma kallikrein-kinin system, a pathway that runs parallel to the VEGF pathway in promoting vascular permeability. The diagram below illustrates the key components of this system and the mechanism of action of this compound.
Caption: Plasma Kallikrein-Kinin System and this compound's Mechanism of Action.
Experimental Workflow for this compound Administration in a Rabbit Model of DME
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a rabbit model of DME.
Caption: Experimental workflow for this compound studies in a rabbit DME model.
Experimental Protocols
Protocol 1: Induction of a Rabbit Model of Retinal Neovascularization and Vascular Leakage (DL-AAA Model)
This protocol describes the induction of a DME-like model in rabbits using an intravitreal injection of DL-α-aminoadipic acid (DL-AAA), which is toxic to retinal glial cells and leads to chronic retinal neovascularization and vascular leakage.
Materials:
-
New Zealand White or Dutch Belted rabbits (2-3 kg)
-
DL-α-aminoadipic acid (DL-AAA) powder
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Sterile 0.9% saline
-
0.22 µm syringe filter
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Mydriatic agent (e.g., tropicamide 1%, phenylephrine 2.5%)
-
30-gauge ½ inch needles and 1 mL syringes
-
Eyelid speculum
-
Topical antibiotic ointment
Procedure:
-
Preparation of DL-AAA Solution (80 mM):
-
Dissolve DL-AAA powder in 1N HCl to create a stock solution of 120 mg/mL.
-
Adjust the pH of the stock solution to 7.4 using 1N NaOH.
-
Dilute the pH-adjusted stock solution with sterile 0.9% saline to a final concentration of 80 mM.
-
Sterile-filter the final solution through a 0.22 µm syringe filter immediately before use.
-
-
Animal Preparation:
-
Anesthetize the rabbit according to approved institutional protocols.
-
Instill one drop of a topical anesthetic and mydriatic agent into the eye to be injected.
-
Place an eyelid speculum to ensure adequate exposure of the globe.
-
-
Intravitreal Injection:
-
Using a 30-gauge ½ inch needle attached to a 1 mL syringe, draw up the 80 mM DL-AAA solution.
-
For Dutch Belted rabbits, the injection volume is typically 50 µL.
-
The injection site is through the pars plana, approximately 1-2 mm posterior to the limbus in the superotemporal quadrant.
-
Carefully insert the needle into the mid-vitreous, avoiding the lens and retina.
-
Slowly inject the DL-AAA solution over 10-15 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile cotton swab to prevent reflux.
-
Apply a topical antibiotic ointment to the eye.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of discomfort or adverse reactions.
-
The development of retinal neovascularization and vascular leakage typically occurs over several weeks. Monitor disease progression using fundus photography, fluorescein angiography, and optical coherence tomography (OCT).
-
Protocol 2: Suprachoroidal Administration of this compound
This protocol details the administration of this compound into the suprachoroidal space of the rabbit eye using a microneedle injection system.
Materials:
-
This compound formulation (sterile suspension)
-
SCS Microinjector® with a 30-gauge, 700 µm microneedle (or similar device)
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Mydriatic agent (e.g., tropicamide 1%, phenylephrine 2.5%)
-
Povidone-iodine 5% ophthalmic solution
-
Eyelid speculum
-
Sterile calipers
-
Topical antibiotic ointment
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit according to approved institutional protocols.
-
Instill one drop of a topical anesthetic and mydriatic agent into the eye to be injected.
-
Prepare the ocular surface by instilling povidone-iodine 5% solution.
-
Place an eyelid speculum to expose the injection site.
-
-
Suprachoroidal Injection:
-
Using sterile calipers, measure approximately 4-5 mm posterior to the limbus in the superotemporal quadrant to identify the injection site.
-
Load the this compound formulation into the microneedle syringe, ensuring no air bubbles are present.
-
Approach the globe with the microneedle perpendicular to the scleral surface.
-
Gently insert the microneedle into the sclera at the marked injection site. A slight "give" may be felt as the needle enters the suprachoroidal space.
-
Slowly inject the desired volume of the this compound suspension (typically 50-100 µL) over 10-15 seconds.
-
Hold the needle in place for a few seconds after the injection to prevent reflux.
-
Carefully withdraw the microneedle.
-
Apply a topical antibiotic ointment to the eye.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of ocular inflammation, increased intraocular pressure, or other adverse events.
-
Assess the therapeutic effect of this compound at predetermined time points using fundus photography, fluorescein angiography, and OCT.
-
Protocol 3: Assessment of Vascular Leakage and Retinal Thickness
1. Fluorescein Angiography (FA) for Vascular Leakage:
-
Anesthetize the rabbit and dilate the pupil of the eye to be imaged.
-
Inject a sterile solution of 10% sodium fluorescein intravenously (typically 0.1-0.2 mL/kg).
-
Using a fundus camera equipped for fluorescein angiography, capture images at early, mid, and late phases after fluorescein injection.
-
Quantify the area of vascular leakage from the late-phase angiograms using image analysis software (e.g., ImageJ). The area of hyperfluorescence corresponds to the area of vascular leakage.
2. Optical Coherence Tomography (OCT) for Retinal Thickness:
-
Anesthetize the rabbit and dilate the pupil.
-
Obtain cross-sectional images of the retina using a spectral-domain OCT (SD-OCT) device.
-
Focus on the area of interest, typically the central retina or the region with the most significant edema.
-
Use the OCT software's built-in calipers to measure the retinal thickness from the inner limiting membrane (ILM) to the retinal pigment epithelium (RPE).
-
Perform multiple measurements and average them to obtain a representative value for central retinal thickness.
Application Notes and Protocols: Measuring Bradykinin Levels Following Avoralstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avoralstat is an orally administered small molecule inhibitor of plasma kallikrein.[1] By targeting plasma kallikrein, this compound effectively suppresses the production of bradykinin, a potent vasodilator and a key mediator of swelling attacks in patients with Hereditary Angioedema (HAE). Accurate and reproducible measurement of bradykinin levels is crucial for assessing the pharmacodynamic effects of this compound and other plasma kallikrein inhibitors in both preclinical and clinical research. This document provides detailed protocols for the quantification of bradykinin in plasma samples following treatment with this compound, addressing critical pre-analytical and analytical considerations.
I. Signaling Pathway of this compound in the Kallikrein-Kinin System
The kallikrein-kinin system is a cascade of proteins that plays a crucial role in inflammation, blood pressure regulation, and coagulation. In HAE, a deficiency in C1-inhibitor leads to dysregulated activation of this pathway, resulting in excessive bradykinin production. This compound intervenes in this cascade by directly inhibiting plasma kallikrein.
Caption: this compound inhibits plasma kallikrein, blocking bradykinin production.
II. Experimental Workflow for Bradykinin Measurement
The accurate measurement of bradykinin is challenging due to its very short half-life and susceptibility to ex vivo generation and degradation. A meticulously planned experimental workflow is essential to minimize pre-analytical errors and ensure reliable data.
References
Application Notes and Protocols for Avoralstat in SARS-CoV-2 Pseudovirus Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has spurred intensive research into antiviral therapies. A key target for therapeutic intervention is the viral entry process, which is a critical first step in the viral life cycle. SARS-CoV-2 entry into host cells is primarily mediated by the viral spike (S) protein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. Following receptor binding, the S protein must be cleaved, or "primed," by host cell proteases to facilitate membrane fusion and viral entry. One of the key host proteases involved in this process is Transmembrane Serine Protease 2 (TMPRSS2).
Avoralstat, a clinically tested inhibitor of plasma kallikrein, has been identified as a potent inhibitor of TMPRSS2.[1][2][3][4] By blocking the activity of TMPRSS2, this compound can prevent the priming of the SARS-CoV-2 spike protein, thereby inhibiting viral entry into host cells.[1][2][3][4] This makes this compound a promising candidate for prophylactic and therapeutic strategies against COVID-19.
These application notes provide detailed protocols for utilizing this compound in SARS-CoV-2 pseudovirus entry assays, a common and safe method for studying viral entry inhibitors in a BSL-2 laboratory setting.
Mechanism of Action of this compound in SARS-CoV-2 Entry
SARS-CoV-2 utilizes the host cell machinery for its entry. The viral spike protein binds to the ACE2 receptor, and the host protease TMPRSS2 cleaves the spike protein at the S1/S2 and S2' sites, which is a crucial step for viral and host membrane fusion. This compound inhibits the enzymatic activity of TMPRSS2, thereby preventing spike protein cleavage and subsequent viral entry.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against SARS-CoV-2 pseudovirus entry and authentic virus replication.
Table 1: Inhibition of TMPRSS2 Activity and SARS-CoV-2 Pseudovirus Entry
| Compound | Target | Assay | Cell Line | IC50 / Inhibition | Reference |
| This compound | TMPRSS2 | Biochemical Assay | - | Significant inhibition (P < 0.0002) | [1] |
| This compound | TMPRSS2 | SARS-CoV-2 Pseudovirus Entry Assay | Calu-3 | Dose-dependent inhibition | [1] |
| Camostat | TMPRSS2 | SARS-CoV-2 Pseudovirus Entry Assay | Calu-3 | Dose-dependent inhibition | [1] |
| PCI-27483 | TMPRSS2 | SARS-CoV-2 Pseudovirus Entry Assay | Calu-3 | Less potent than this compound | [1] |
| Antipain | TMPRSS2 | SARS-CoV-2 Pseudovirus Entry Assay | Calu-3 | Less potent than this compound | [1] |
| Soybean Trypsin Inhibitor | TMPRSS2 | SARS-CoV-2 Pseudovirus Entry Assay | Calu-3 | Less potent than this compound | [1] |
Table 2: Inhibition of Authentic SARS-CoV-2 Replication
| Compound | Assay | Cell Line | Inhibition | Reference |
| This compound | Authentic SARS-CoV-2 Replication | Calu-3 2B4 | Significant reduction in viral RNA (P < 0.0001) at 100 nM | [1] |
| Camostat | Authentic SARS-CoV-2 Replication | Calu-3 2B4 | Significant reduction in viral RNA (P < 0.0001) at 100 nM | [1] |
Experimental Protocols
SARS-CoV-2 Pseudovirus Production
This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV-2 spike protein. These particles carry a reporter gene, such as luciferase or GFP, allowing for the quantification of viral entry.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmids:
-
Lentiviral backbone plasmid (e.g., pLVX-Luciferase)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid expressing SARS-CoV-2 Spike protein (e.g., pCAGGS-S)
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
0.45 µm filter
Protocol:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare the transfection mix in Opti-MEM according to the manufacturer's instructions for your chosen transfection reagent. Combine the lentiviral backbone, packaging, and envelope plasmids.
-
Add the transfection mix to the cells and incubate at 37°C with 5% CO2.
-
After 4-6 hours, replace the transfection medium with fresh culture medium.
-
Harvest the pseudovirus-containing supernatant at 48 and 72 hours post-transfection.
-
Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the pseudovirus and store at -80°C. Titer the virus before use in entry assays.
SARS-CoV-2 Pseudovirus Entry Assay with this compound
This assay measures the ability of this compound to inhibit the entry of SARS-CoV-2 pseudovirus into target cells expressing ACE2 and TMPRSS2.
Materials:
-
Target cells (e.g., Calu-3, or HEK293T cells overexpressing ACE2 and TMPRSS2)
-
Complete culture medium
-
SARS-CoV-2 pseudovirus (luciferase reporter)
-
This compound (and other inhibitors as controls)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed target cells in a 96-well plate to be 80-90% confluent on the day of infection.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add the diluted this compound. Incubate for 1-2 hours at 37°C.
-
Add a pre-determined titer of SARS-CoV-2 pseudovirus to each well. Include "virus only" (no inhibitor) and "cells only" (no virus) controls.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "virus only" control. Plot the results to determine the IC50 value.
Conclusion
This compound demonstrates significant potential as a host-directed antiviral agent against SARS-CoV-2 by inhibiting the essential host protease TMPRSS2. The provided protocols for SARS-CoV-2 pseudovirus entry assays offer a robust and safe platform for further investigation and characterization of this compound and other potential TMPRSS2 inhibitors. These assays are crucial tools for the preclinical evaluation of novel antiviral candidates in the ongoing effort to combat the COVID-19 pandemic.
References
- 1. Structure-based phylogeny identifies this compound as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based phylogeny identifies this compound as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. JCI - Structure-based phylogeny identifies this compound as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice [jci.org]
Application Note: Quantifying Avoralstat Potency with IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avoralstat (formerly BCX4161) is a potent, orally bioavailable, small-molecule inhibitor of plasma kallikrein (PKa).[1][2] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin.[3][4] In hereditary angioedema (HAE), a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to unregulated plasma kallikrein activity, resulting in excessive bradykinin production.[3][4][5] This overproduction of bradykinin increases vascular permeability, leading to recurrent and debilitating swelling attacks.[3][4] By inhibiting plasma kallikrein, this compound aims to reduce the excessive production of bradykinin, thereby preventing HAE attacks.[2]
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor like this compound. It represents the concentration of the drug required to inhibit the activity of a specific enzyme by 50%.[6][7] This application note provides a detailed protocol for determining the IC50 value of this compound against plasma kallikrein using a colorimetric in vitro assay.
Signaling Pathway: The Kallikrein-Kinin System in Hereditary Angioedema
The following diagram illustrates the central role of plasma kallikrein in the pathophysiology of HAE and the mechanism of action of this compound.
Experimental Protocol: IC50 Determination of this compound
This protocol outlines the determination of this compound's IC50 value using purified human plasma kallikrein and a chromogenic substrate.
Materials:
-
This compound
-
Purified Human Plasma Kallikrein
-
Chromogenic Plasma Kallikrein Substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)[8][9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested.
-
Enzyme Solution: Prepare a working solution of purified human plasma kallikrein in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a working solution of the chromogenic substrate in assay buffer.[8]
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the assay components in the following order:
-
Assay Buffer
-
This compound dilution (or DMSO for control wells)
-
Plasma Kallikrein solution
-
-
Include control wells:
-
100% Activity Control: Contains all components except the inhibitor (add DMSO instead).
-
Blank: Contains all components except the enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm. This can be done in either kinetic mode (reading every minute for 15-30 minutes) or as an endpoint reading after a fixed incubation time. The rate of p-nitroaniline (pNA) release is proportional to the plasma kallikrein activity.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the kinetic data (slope of the linear portion of the absorbance vs. time curve). For endpoint assays, use the final absorbance reading.
-
Correct for background by subtracting the rate (or absorbance) of the blank wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rateinhibitor / Ratecontrol)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (e.g., sigmoidal dose-response curve).
-
Data Presentation
The following table presents example data from an IC50 determination experiment for this compound.
| This compound Conc. (nM) | log[this compound] | Absorbance Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | 50.0 | 0 |
| 0.1 | -1.0 | 48.5 | 3 |
| 1 | 0 | 42.0 | 16 |
| 10 | 1.0 | 25.5 | 49 |
| 100 | 2.0 | 8.0 | 84 |
| 1000 | 3.0 | 2.5 | 95 |
| 10000 | 4.0 | 1.0 | 98 |
Summary of Results:
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human Plasma Kallikrein | ~10.2 |
Note: The data presented above is for illustrative purposes only and may not represent the actual experimental results.
Conclusion
This application note provides a comprehensive protocol for the determination of the IC50 value of this compound, a potent plasma kallikrein inhibitor. The described colorimetric assay is a robust and reproducible method for quantifying the potency of this compound and similar inhibitors. This information is valuable for researchers and professionals involved in the development of therapeutics for conditions such as hereditary angioedema.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 4. The Pathophysiology of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. coachrom.com [coachrom.com]
Troubleshooting & Optimization
Avoralstat Solubility and Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Avoralstat (also known as BCX-4161) for research applications. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide
Researchers may encounter challenges with this compound's solubility. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous buffer or media. | This compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Increase the final concentration of the co-solvent: If your experimental conditions permit, slightly increasing the final percentage of DMSO may help. However, be mindful of solvent toxicity in cell-based assays. 2. Use a surfactant: For in vitro enzyme assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[1] 3. pH adjustment: If your molecule has ionizable groups, adjusting the pH of the buffer may improve solubility.[2] 4. Prepare a more dilute stock solution: This will result in a lower final concentration of this compound, which may be below its solubility limit in the aqueous medium. |
| Difficulty dissolving this compound powder, even in DMSO. | The this compound powder may be aggregated, or the DMSO may have absorbed water, reducing its solvating power. | 1. Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds.[3] 2. Apply gentle heating and/or sonication: Warming the solution (e.g., to 37-60°C) and using a sonicator can help break up aggregates and facilitate dissolution.[3][4] 3. Vortexing: Vigorous vortexing can also aid in dissolving the compound. |
| Inconsistent experimental results. | This could be due to incomplete dissolution or precipitation of this compound during the experiment. | 1. Visually inspect solutions: Before each use, visually inspect the stock and working solutions for any signs of precipitation. 2. Filter your solutions: If you suspect insoluble impurities, you can filter the solution.[4] 3. Follow a consistent preparation protocol: Ensure that the same procedure for preparing this compound solutions is used for every experiment to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It has a reported solubility of up to 50 mg/mL in DMSO.[3][4][5] For optimal results, use fresh, anhydrous DMSO and aid dissolution with gentle warming and/or sonication.[3]
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3][4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 6 months).[3]
Q3: My cell-based assay is sensitive to DMSO. How can I minimize the final DMSO concentration?
A3: To minimize the final DMSO concentration, you can prepare a higher concentration stock solution of this compound in DMSO, so a smaller volume is needed for dilution into your cell culture medium. However, be aware that a higher stock concentration may be more prone to precipitation. Alternatively, you can explore the use of co-solvents as described in the in vivo formulation protocols below, but these will also need to be tested for toxicity in your specific cell line.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most documented solvent, other organic solvents may be suitable. However, the solubility of this compound in other common laboratory solvents like ethanol, methanol, or acetonitrile is not well-documented in publicly available literature. It is recommended to perform small-scale solubility tests to determine the suitability of other solvents for your specific application.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of plasma kallikrein.[3][4][5] By inhibiting plasma kallikrein, this compound suppresses the production of bradykinin, a mediator of inflammation and swelling.[3]
Quantitative Data Summary
The following tables summarize the known solubility data for this compound.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Notes | Source |
| DMSO | 50 mg/mL (97.36 mM) | Ultrasonic and warming to 60°C may be required. Use of newly opened DMSO is recommended. | [3] |
Table 2: In Vivo Formulation Protocols
| Protocol | Composition | Achieved Concentration | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.87 mM) | [6] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.87 mM) | [6] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath or heating block
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes or on a heating block at a temperature up to 60°C with intermittent vortexing until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Improving Aqueous Solubility using a Co-solvent System (for in vitro non-cellular assays)
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline or your aqueous buffer of choice
Procedure:
-
In a sterile tube, add the required volume of your this compound DMSO stock solution.
-
Add PEG300 to the tube. For example, to prepare a 1 mL working solution, you could start with 100 µL of a 25 mg/mL this compound stock in DMSO and add 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add Tween-80. Continuing the example, add 50 µL of Tween-80.
-
Mix again until the solution is clear.
-
Slowly add the saline or aqueous buffer to reach the final desired volume (in this example, 450 µL to reach a total volume of 1 mL). Mix gently.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by altering the ratios of the co-solvents or reducing the final concentration of this compound.
Visualizations
Signaling Pathway of this compound's Target
Caption: this compound inhibits plasma kallikrein, blocking bradykinin production.
Experimental Workflow for Improving this compound Solubility
Caption: A logical workflow for dissolving and formulating this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. US20090311322A1 - Atorvastatin formulation - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
Overcoming poor oral bioavailability of Avoralstat in lab models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the poor oral bioavailability of Avoralstat in laboratory models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound observed in our preclinical models?
A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility and potentially high first-pass metabolism. This compound is a crystalline substance with limited ability to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, like many xenobiotics, it may be subject to extensive metabolism by enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.
Q2: We are observing high variability in plasma concentrations of this compound between individual animals in our study. What could be the cause?
A2: High inter-individual variability is a common consequence of poor oral bioavailability. Factors that can contribute to this include:
-
Physiological differences: Variations in gastric pH, gastrointestinal motility, and enzyme expression (e.g., Cytochrome P450) among animals.
-
Food effects: The presence or absence of food in the gastrointestinal tract can significantly alter the dissolution and absorption of poorly soluble drugs.
-
Formulation inconsistencies: If the drug is not uniformly dispersed in the vehicle, dosing inaccuracies can lead to variable exposure.
Q3: Can the vehicle used for oral administration impact the bioavailability of this compound?
A3: Absolutely. The choice of vehicle is critical for drugs with low solubility. Aqueous vehicles like saline or water are generally unsuitable for this compound. Lipid-based formulations, co-solvents, or amorphous solid dispersions are often required to improve its dissolution and subsequent absorption.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Exposure
Problem: Consistently low and highly variable plasma concentrations of this compound following oral gavage in rodents.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Dissolution | 1. Switch to a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS).2. Utilize a co-solvent system (e.g., PEG 400, propylene glycol, ethanol).3. Prepare an amorphous solid dispersion. | These formulation strategies enhance the solubility and dissolution rate of this compound in the gastrointestinal tract, a critical step for absorption. |
| High First-Pass Metabolism | 1. Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., a broad-spectrum CYP450 inhibitor, if ethically permissible in the study).2. Investigate alternative routes of administration (e.g., subcutaneous) to bypass the liver initially. | This can help determine the extent to which first-pass metabolism is contributing to the low bioavailability. |
| Inadequate Formulation | 1. Ensure the formulation is homogenous and stable.2. Verify the dosing volume and technique. | Inconsistent formulation or dosing can lead to significant variability in the amount of drug administered. |
Issue 2: No Measurable Plasma Concentration
Problem: this compound is undetectable in plasma samples at all time points post-oral administration.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Analytical Method Sensitivity | 1. Confirm the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS).2. Spike blank plasma with known concentrations of this compound to verify method performance. | The plasma concentrations may be below the detection limit of the current analytical method. |
| Extreme Poor Absorption | 1. Increase the dose (if tolerated).2. Employ an enabling formulation strategy as outlined in Issue 1. | The amount of drug absorbed may be too low to be detected. |
| Rapid Clearance | 1. Perform an intravenous (IV) administration study. | An IV study will help determine the drug's intrinsic clearance and volume of distribution, providing a baseline for systemic exposure. |
Experimental Protocols & Data
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-surfactants (e.g., Transcutol P) for their ability to solubilize this compound.
-
Solubility Studies: Determine the saturation solubility of this compound in each excipient by adding excess drug to the vehicle, vortexing, and equilibrating for 48 hours. Quantify the dissolved drug concentration using a validated analytical method.
-
Ternary Phase Diagram Construction: Based on solubility data, construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable and clear emulsion upon dilution in an aqueous medium.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant at the optimized ratio. Gently heat (if necessary) to ensure homogeneity. Dissolve this compound in the mixture.
-
Characterization: Characterize the resulting formulation for drug content, clarity, and emulsification performance upon dilution.
Comparative Bioavailability Data (Illustrative)
The following table presents hypothetical data from a pharmacokinetic study in rats, comparing a simple suspension of this compound to a SEDDS formulation.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| This compound SEDDS | 10 | 350 ± 90 | 1.0 | 2000 ± 450 | 800 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Workflow for developing and testing an enhanced oral formulation.
Caption: Factors affecting this compound's oral absorption pathway.
Troubleshooting inconsistent results in Avoralstat enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Avoralstat in enzymatic assays. The information is designed to help identify and resolve common issues leading to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of plasma kallikrein (PKK), a serine protease. By inhibiting PKK, this compound blocks the production of bradykinin, a mediator of inflammation and swelling.[1][2]
Q2: What is the recommended storage and handling for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to one year.[3] Stock solutions in DMSO can be prepared, and for in vivo studies, a common vehicle is a mixture of PEG300, Tween-80, and saline.[1]
Q3: What type of assay is typically used to measure this compound activity?
A chromogenic substrate assay is a common method for determining plasma kallikrein activity and the inhibitory effect of compounds like this compound.[1][4][5] This assay uses a synthetic substrate, such as S-2302 (H-D-Pro-Phe-Arg-pNA), which releases a colored product (p-nitroaniline, pNA) when cleaved by kallikrein. The rate of color change is proportional to the enzyme's activity and can be measured spectrophotometrically at 405 nm.[1][4][5]
Troubleshooting Inconsistent Assay Results
Issue 1: High Background Signal or Apparent Enzyme Activity in Negative Controls
| Possible Cause | Troubleshooting Step |
| Spontaneous Substrate Degradation | Run a "substrate only" control (buffer + substrate, no enzyme). If the signal increases over time, the substrate may be unstable under the current buffer conditions (pH, temperature). Consider preparing the substrate fresh for each experiment. |
| Contaminating Protease Activity | If using plasma samples, other proteases like plasmin can also cleave the chromogenic substrate S-2302.[1][5] To check for this, run a parallel assay with a plasmin-specific substrate (e.g., S-2251).[1] If significant activity is detected, consider using purified plasma kallikrein or specific inhibitors for the contaminating proteases. |
| Sample Handling Issues | Improper handling of plasma samples can lead to the activation of prekallikrein, the inactive precursor of plasma kallikrein. Avoid low-temperature activation by keeping plasma at 15-25°C during collection and initial processing. For longer storage, freeze plasma at -20°C or below and thaw rapidly at 37°C before use.[1][2][5] |
Issue 2: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Improper Enzyme Storage/Handling | Plasma kallikrein can lose activity if not stored correctly. Aliquot the enzyme to avoid repeated freeze-thaw cycles. Store at recommended temperatures (typically -80°C for long-term storage). |
| Incorrect Buffer Conditions | The optimal pH for plasma kallikrein activity is typically around 7.8.[1] Ensure the assay buffer is at the correct pH and temperature (usually 37°C).[1][5] |
| Sub-optimal Substrate Concentration | The substrate concentration should be at or near the Michaelis constant (Km) for accurate determination of enzyme kinetics and inhibitor potency. If the concentration is too low, the reaction rate will be slow. Perform a substrate titration to determine the optimal concentration for your assay conditions. |
Issue 3: Inconsistent IC50 Values for this compound
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | This compound has limited aqueous solubility. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is low enough to not affect enzyme activity. Visually inspect the wells for any signs of precipitation. If precipitation is suspected, consider adjusting the solvent concentration or using a different formulation. |
| Inaccurate Pipetting | Small volumes of concentrated inhibitor are often used, making accurate pipetting critical. Use calibrated pipettes and consider preparing intermediate dilutions to work with larger, more manageable volumes. |
| Incorrect Incubation Times | Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding to reach equilibrium before adding the substrate. Also, the reaction time after substrate addition should be within the linear range of the assay. |
Data Presentation: Example IC50 Determination
| This compound Conc. (nM) | % Inhibition (Mean) | % Inhibition (SD) |
| 0.1 | 5.2 | 1.1 |
| 1 | 25.8 | 3.5 |
| 10 | 48.9 | 4.2 |
| 100 | 85.1 | 2.8 |
| 1000 | 98.6 | 0.9 |
This is example data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Plasma Kallikrein Activity Assay using a Chromogenic Substrate
This protocol is adapted from standard methods for measuring plasma kallikrein-like activity.[1][5]
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Tris buffer (0.05 M, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of plasma kallikrein in Tris buffer.
-
Prepare a working solution of S-2302 substrate in distilled water.
-
In a 96-well plate, add 50 µL of Tris buffer to each well.
-
Add 25 µL of the plasma kallikrein working solution to the appropriate wells.
-
Incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 25 µL of the S-2302 substrate working solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes.
-
The rate of change in absorbance (ΔA/min) is proportional to the enzyme activity.
Protocol 2: this compound IC50 Determination
Materials:
-
All materials from Protocol 1
-
This compound stock solution (e.g., in DMSO)
-
Serial dilutions of this compound
Procedure:
-
Prepare serial dilutions of this compound in Tris buffer. Ensure the final DMSO concentration is consistent and non-inhibitory (typically ≤1%).
-
In a 96-well plate, add 25 µL of each this compound dilution or buffer (for control) to the appropriate wells.
-
Add 25 µL of the plasma kallikrein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the S-2302 substrate working solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes.
-
Calculate the reaction rates (ΔA/min).
-
Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Workflow for this compound IC50 determination.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. endotell.ch [endotell.ch]
- 3. bicycletherapeutics.com [bicycletherapeutics.com]
- 4. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 5. coachrom.com [coachrom.com]
Technical Support Center: Optimizing Avoralstat Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Avoralstat in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly BCX4161) is a potent, orally active, small-molecule inhibitor of plasma kallikrein (PKK).[1][2] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to release bradykinin.[1] Bradykinin is a potent vasodilator and mediator of inflammation and pain. By inhibiting plasma kallikrein, this compound effectively suppresses the production of bradykinin.[1]
Q2: What are the primary research applications for this compound in a cell culture setting?
In a cell culture context, this compound is primarily used to investigate the roles of plasma kallikrein and the kallikrein-kinin system in various biological processes, including:
-
Inflammation: Studying the contribution of the kallikrein-kinin system to inflammatory responses in different cell types.
-
Cancer Biology: Investigating the involvement of plasma kallikrein in tumor growth, angiogenesis, and metastasis, as various kallikrein-related peptidases are aberrantly expressed in many cancers.
-
Signal Transduction: Elucidating the signaling pathways activated by bradykinin downstream of plasma kallikrein activity.
-
Drug Discovery: Screening for and characterizing other potential inhibitors of the kallikrein-kinin system.
Q3: How should I prepare a stock solution of this compound for my experiments?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in your cell culture medium.
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. A stock solution of up to 50 mg/mL (97.36 mM) in DMSO can be prepared, and sonication may be required to aid dissolution.[3]
-
Storage: The stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[2]
Q4: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell line, the specific experimental endpoint, and the expression level of plasma kallikrein. Based on available data for other inhibitors and general guidance for in vitro experiments, a starting range of 1 nM to 10 µM is recommended for initial dose-response experiments.
Data Presentation: this compound In Vitro Efficacy
| Cell Line | Assay Type | IC50/EC50 | Incubation Time | Reference |
| Example: Cell Line A | MTT Assay | X µM | 48 hours | [Your Data/Citation] |
| Example: Cell Line B | Bradykinin Release Assay | Y nM | 24 hours | [Your Data/Citation] |
| Human Plasma | Kallikrein Inhibition | Target therapeutic concentration: 4-8 times the EC50 | N/A | [Cunci et al., 2018][1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 2-fold or 3-fold dilution series from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Concentration is too low.2. Cell line does not express plasma kallikrein or the target pathway is not active.3. this compound has degraded. | 1. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM).2. Confirm the expression of plasma kallikrein in your cell line via RT-qPCR or Western blot. Consider using a positive control cell line known to be responsive.3. Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Edge effects in the 96-well plate.3. Inaccurate pipetting of this compound dilutions. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.2. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and change tips between dilutions. Prepare a master mix for each concentration to be added to replicate wells. |
| Precipitation of this compound in the culture medium | 1. Final concentration exceeds the solubility of this compound in the medium.2. Interaction with components in the serum or medium. | 1. Lower the final concentration of this compound. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent toxicity.2. Test the solubility of this compound in your specific basal medium without serum first. Consider using a lower serum concentration if compatible with your cell line. |
| Unexpected cytotoxicity at low concentrations | 1. Cell line is highly sensitive to plasma kallikrein inhibition.2. Off-target effects of this compound.3. Contamination of the this compound stock or culture. | 1. Perform a more detailed dose-response with smaller concentration increments at the lower end of the range.2. Consult literature for known off-target effects of this compound. Consider using another plasma kallikrein inhibitor as a comparator.3. Filter-sterilize the prepared this compound dilutions. Regularly check cultures for signs of contamination. |
Visualizations
References
Managing potential cytotoxicity of Avoralstat in vitro
Welcome to the technical support center for the use of Avoralstat in in vitro research applications. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential experimental challenges, with a focus on cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BCX4161) is a potent and selective, orally active small molecule inhibitor of plasma kallikrein.[1][2] Its primary mechanism of action is the inhibition of plasma kallikrein, an enzyme that plays a key role in the kallikrein-kinin system. By inhibiting plasma kallikrein, this compound suppresses the production of bradykinin, a potent vasodilator and mediator of inflammation and pain.[1][3]
Q2: Is there any published data on the in vitro cytotoxicity of this compound?
As of late 2025, there is a lack of publicly available, peer-reviewed studies detailing the specific in vitro cytotoxic profile of this compound, including IC50 values on various cell lines. Clinical trials in humans have shown that orally administered this compound is generally safe and well-tolerated.[4] However, the absence of specific in vitro data necessitates careful evaluation of potential cytotoxicity in your specific cell model.
Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
While this compound is a selective inhibitor of plasma kallikrein, high concentrations could potentially lead to off-target effects.[3] A related second-generation plasma kallikrein inhibitor from the same developer showed no effect on prothrombin time at concentrations above 50 µM, suggesting a degree of selectivity.[3] However, researchers should always consider the possibility of off-target kinase inhibition or interference with other cellular processes, especially at concentrations significantly higher than the reported EC50 for plasma kallikrein inhibition (in the low nanomolar range).[5]
Q4: What are the first steps I should take to assess the potential cytotoxicity of this compound in my experiments?
When working with a new compound like this compound where cytotoxicity data is limited, it is crucial to perform a dose-response and time-course experiment using a standard cell viability assay. This will help you determine the non-toxic concentration range for your specific cell line and experimental duration.
Troubleshooting Guide: Managing Potential Cytotoxicity
Issue 1: I am observing unexpected cell death or a significant decrease in cell viability after treating my cells with this compound.
Possible Causes and Solutions:
-
High Concentration of this compound: The concentration of this compound you are using may be too high for your specific cell line.
-
Recommendation: Perform a dose-response experiment to determine the IC50 value of this compound for your cells. Start with a wide range of concentrations, for example, from 0.1 nM to 100 µM.
-
-
Prolonged Exposure Time: The duration of your experiment may be too long, leading to cumulative toxic effects.
-
Recommendation: Conduct a time-course experiment to assess cell viability at different time points (e.g., 24, 48, and 72 hours).
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations.
-
Recommendation: Always include a vehicle control (cells treated with the same concentration of the solvent alone) in your experiments. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
Recommendation: If possible, test this compound on a panel of cell lines to understand its cytotoxicity profile more broadly.
-
Issue 2: My cell viability assay results are inconsistent or not reproducible.
Possible Causes and Solutions:
-
Assay Interference: this compound, like any small molecule, could potentially interfere with the assay chemistry.
-
Recommendation: Run a cell-free control where you add this compound to the assay reagents without cells to check for any direct interaction that might alter the readout.
-
-
Improper Assay Protocol: Deviations from the recommended assay protocol can lead to variability.
-
Recommendation: Carefully follow the manufacturer's instructions for your chosen cell viability assay. Pay close attention to incubation times, reagent volumes, and measurement parameters.
-
-
Cell Culture Conditions: Inconsistent cell seeding density, passage number, or growth media can affect experimental outcomes.
-
Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding in all wells.
-
Quantitative Data Summary
Due to the limited publicly available data, the following table is provided as a template for researchers to summarize their own experimental findings on this compound's cytotoxicity.
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) | Notes |
| e.g., HUVEC | e.g., MTT | e.g., 48 | Data not available | Enter your experimental findings here |
| e.g., A549 | e.g., LDH | e.g., 72 | Data not available | Enter your experimental findings here |
| Enter Cell Line | Select Assay | Enter Time | Enter Value | Enter Observations |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Cell culture medium
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and a vehicle control.
-
Include control wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with a lysis buffer provided in the kit (maximum LDH release)
-
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. BioCryst Advances Second Generation Oral Plasma Kallikrein Inhibitors for Hereditary Angioedema into Preclinical Development | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 4. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing off-target kinase inhibition of Avoralstat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Avoralstat in their experiments. The focus is on addressing potential off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally active small molecule inhibitor of plasma kallikrein.[1] Its primary mechanism involves the inhibition of plasma kallikrein, a serine protease that cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[1] By inhibiting this process, this compound suppresses the production of bradykinin, a key mediator of inflammation and swelling, particularly in conditions like hereditary angioedema (HAE).[1][2]
Q2: Are there any known off-target effects of this compound?
Yes, beyond its primary target of plasma kallikrein, this compound has been shown to inhibit other serine proteases. Notably, it inhibits Transmembrane Serine Protease 2 (TMPRSS2), which is involved in the entry of certain viruses, including SARS-CoV-2, into host cells.[3] There is also some evidence suggesting it may interact with the SARS-CoV-2 main protease (3CLpro).[4] However, comprehensive data on its off-target effects against the human kinome are not widely published.
Q3: Why should I be concerned about off-target kinase inhibition?
Even though this compound's primary targets are serine proteases, small molecule inhibitors can sometimes bind to unintended targets, including protein kinases, due to structural similarities in binding pockets.[5] Such off-target kinase inhibition can lead to unexpected experimental results, cellular toxicity, or the activation of compensatory signaling pathways, potentially confounding data interpretation.[6]
Q4: What are the first steps to investigate if my unexpected experimental results with this compound are due to off-target kinase activity?
If you observe unexpected phenotypes or signaling changes in your experiments with this compound, a systematic approach is recommended. First, ensure the observed effect is dose-dependent and reproducible. Second, review the known signaling pathways of this compound's primary target (plasma kallikrein) and known off-targets (e.g., TMPRSS2) to see if the observed phenotype can be explained. If not, consider the possibility of off-target kinase inhibition and proceed with the troubleshooting steps and experimental protocols outlined below.
Troubleshooting Guide
This guide is designed to help you navigate unexpected experimental outcomes when using this compound, with a focus on identifying potential off-target kinase inhibition.
| Observed Issue | Potential Cause (related to off-target kinase inhibition) | Recommended Action |
| Unexpected cell death or reduced proliferation at concentrations that should be specific for kallikrein inhibition. | This compound may be inhibiting a kinase essential for cell survival or proliferation in your specific cell model. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Compare this with the known EC50 for kallikrein inhibition.[7] If the values are close, it suggests a potential off-target effect. Consider performing a kinome-wide screen to identify potential kinase targets (see Experimental Protocol 1). |
| Activation or inhibition of a signaling pathway unrelated to the kallikrein-kinin system. | This compound could be directly or indirectly modulating the activity of a kinase within that pathway. | Use phospho-specific antibodies for key proteins in the affected pathway to confirm the signaling changes via Western blot. To determine if the effect is direct, consider an in vitro kinase assay with purified kinases from that pathway (see Experimental Protocol 2). |
| Experimental results are inconsistent with previously published data on this compound. | The cellular context (e.g., cell line, tissue type) may express a unique set of kinases that are off-targets for this compound. | Characterize the kinome of your experimental model to understand which kinases are expressed. This can provide clues as to which kinases might be potential off-targets. |
| Development of resistance to this compound treatment in long-term studies. | Upregulation of a compensatory signaling pathway driven by a kinase that is not inhibited by this compound. | Perform kinome profiling on both sensitive and resistant cells to identify differentially activated kinases and pathways (see Experimental Protocol 1). |
Key Experimental Protocols
Experimental Protocol 1: Kinome-Wide Off-Target Profiling
Objective: To identify potential kinase off-targets of this compound across a broad panel of kinases.
Methodology: KinomeScan™ (DiscoverX-like) Approach
This is a competitive binding assay that quantifies the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: A panel of over 400 human kinases is expressed as DNA-tagged fusion proteins. Each kinase is individually immobilized in a well of a microtiter plate.
-
Competitive Binding: this compound is added to the wells at a fixed concentration (e.g., 1 µM) along with the immobilized active-site directed ligand. The mixture is incubated to allow binding to reach equilibrium.
-
Washing: The wells are washed to remove unbound compound and ligand.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR. A lower signal indicates that this compound has displaced the immobilized ligand and is binding to the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of this compound to the kinase. Potent hits can be followed up with full dose-response curves to determine the dissociation constant (Kd).
Experimental Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Assay)
Objective: To confirm and quantify the inhibitory activity of this compound against a specific purified kinase identified from a primary screen.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound.
-
Prepare a reaction buffer containing the purified kinase of interest, its specific substrate (peptide or protein), and ATP at a concentration close to the Km for that kinase.
-
-
Kinase Reaction:
-
Add the serially diluted this compound to the wells of a microtiter plate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP generated and thus, to the kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase's activity.
-
Experimental Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that this compound can bind to the suspected off-target kinase within a live cellular environment.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Reagent Addition:
-
Treat the cells with a cell-permeable fluorescent energy transfer probe that specifically binds to the kinase.
-
Add serially diluted this compound to the cells.
-
-
BRET Measurement:
-
If this compound enters the cells and binds to the target kinase, it will displace the fluorescent probe.
-
This displacement leads to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the fluorescent probe.
-
Measure the BRET signal using a plate reader.
-
-
Data Analysis:
-
Plot the BRET signal against the this compound concentration to generate a dose-response curve and determine the IC50 for target engagement in a cellular context.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Hypothetical off-target kinase inhibition by this compound.
Caption: Workflow for investigating off-target kinase effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics, and pharmacodynamics of this compound, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Avoralstat and Berotralstat for Plasma Kallikrein Inhibition in Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two oral plasma kallikrein inhibitors, Avoralstat and Berotralstat, for the prophylactic treatment of Hereditary Angioedema (HAE). The information presented is based on available clinical trial data and aims to assist researchers and drug development professionals in understanding the performance, methodologies, and underlying mechanisms of these two therapeutic agents.
Introduction to Oral Plasma Kallikrein Inhibitors
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1] The underlying cause of HAE types I and II is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the plasma kallikrein-kinin system.[1][2] Uncontrolled activation of this system leads to the overproduction of bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic angioedema attacks.[2][3]
Plasma kallikrein is a crucial enzyme in the cascade that produces bradykinin.[4][5][6] By inhibiting plasma kallikrein, therapeutic agents can effectively suppress the production of excess bradykinin, thereby preventing HAE attacks.[7] this compound and Berotralstat are both orally administered small-molecule inhibitors of plasma kallikrein that were developed to offer a more convenient prophylactic treatment option compared to injectable therapies.
Mechanism of Action: Targeting the Plasma Kallikrein-Kinin System
Both this compound and Berotralstat are competitive inhibitors of plasma kallikrein. They bind to the active site of the enzyme, preventing it from cleaving its substrate, high-molecular-weight kininogen (HMWK), to produce bradykinin.[2] While both drugs share this fundamental mechanism, their clinical efficacy and pharmacokinetic profiles have shown notable differences. Berotralstat binds deep within the active site of plasma kallikrein.[2]
dot
Caption: Signaling pathway of the plasma kallikrein-kinin system and the inhibitory action of this compound and Berotralstat.
Clinical Efficacy and Performance
A key differentiator between this compound and Berotralstat lies in their demonstrated clinical efficacy in Phase 3 trials for the prevention of HAE attacks.
Berotralstat has shown significant efficacy in reducing the frequency of HAE attacks. In the pivotal APeX-2 trial, both the 110 mg and 150 mg once-daily doses of Berotralstat led to a statistically significant reduction in the rate of investigator-confirmed HAE attacks over a 24-week period compared to placebo.[8][9] The 150 mg dose demonstrated a more favorable benefit-to-risk profile.[8] Long-term data from the APeX-2 open-label extension showed that the reduction in attack rates was sustained, and patients experienced clinically meaningful improvements in quality of life.[10] Based on these positive results, Berotralstat (marketed as ORLADEYO®) has received regulatory approval for the prophylaxis of HAE attacks.[1]
This compound , in contrast, did not meet its primary efficacy endpoint in the OPuS-2 Phase 3 trial.[11][12] The study evaluated 300 mg and 500 mg doses of this compound administered three times daily. There was no statistically significant difference in the mean attack rates per week between the this compound groups and the placebo group.[12][13] Although the trial failed to demonstrate efficacy in preventing attacks, the 500 mg dose did show a modest improvement in the duration of attacks and in patient-reported quality of life.[12] The development of this formulation of this compound for HAE was subsequently discontinued.[13]
Quantitative Data Summary
| Feature | This compound (OPuS-2 Trial) | Berotralstat (APeX-2 Trial) |
| Primary Endpoint | Mean angioedema attack rate per week | Rate of investigator-confirmed HAE attacks |
| Dosage Regimens | 300 mg TID, 500 mg TID | 110 mg QD, 150 mg QD |
| Treatment Duration | 12 weeks | 24 weeks |
| Mean Attack Rate (per week) | 0.675 (300 mg), 0.589 (500 mg) | 0.41 (110 mg), 0.33 (150 mg) |
| Placebo Attack Rate (per week) | 0.593 | 0.59 |
| Reduction vs. Placebo | Not statistically significant | Significant reduction observed |
| Attack-Free Subjects | 1 in each this compound group | Not explicitly stated as a primary outcome in initial reports |
| Mean Attack Duration | 29.4 hrs (300 mg), 25.4 hrs (500 mg) | Not a primary endpoint |
| Placebo Attack Duration | 31.4 hours | Not a primary endpoint |
TID = three times a day; QD = once a day
Safety and Tolerability
Both this compound and Berotralstat were generally well-tolerated in their respective clinical trials.
In the OPuS-2 trial, This compound was reported to be safe, with no discontinuations due to drug-related adverse events.[11]
For Berotralstat in the APeX-2 trial, the most common treatment-emergent adverse events that occurred more frequently than with placebo were gastrointestinal in nature, including abdominal pain, vomiting, and diarrhea.[8] These were generally mild to moderate in severity. No drug-related serious adverse events were reported.[8]
Adverse Events Profile
| Adverse Event Profile | This compound (OPuS-2 Trial) | Berotralstat (APeX-2 Trial) |
| Most Common Adverse Events | Not specified in detail, but generally well-tolerated | Abdominal pain, vomiting, diarrhea, back pain |
| Discontinuations due to AEs | None reported as drug-related | Not specified in initial reports, but no drug-related serious AEs |
| Serious Adverse Events | No treatment-related SAEs | No drug-related SAEs |
Pharmacokinetics
| Pharmacokinetic Parameter | This compound | Berotralstat |
| Administration | Oral, three times daily | Oral, once daily |
| Half-life | Not readily available in cited results | Approximately 93 hours |
| Time to Steady State | Not specified | 6-12 days |
| Food Effect | To be taken without food | Administration with food does not significantly impact exposure |
Experimental Protocols
Plasma Kallikrein Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound on plasma kallikrein, similar to what would be used in preclinical and clinical studies.
dot
Caption: Experimental workflow for a plasma kallikrein inhibition assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified human plasma kallikrein in an appropriate assay buffer (e.g., Tris-based buffer, pH 7.8).
-
Prepare serial dilutions of the test inhibitor (this compound or Berotralstat) in the assay buffer. A vehicle control (buffer with solvent, e.g., DMSO) should also be prepared.
-
Prepare a solution of a chromogenic substrate specific for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the plasma kallikrein solution to each well.
-
Add the serially diluted test inhibitor or vehicle control to the wells containing plasma kallikrein.
-
Pre-incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.
-
Immediately place the microplate in a temperature-controlled microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at 405 nm over time (kinetic read). The release of p-nitroaniline (pNA) from the substrate results in a color change that can be quantified.
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Clinical Trial Design: Prophylactic Treatment for HAE (Exemplary Protocol)
This protocol outlines a typical design for a Phase 3 clinical trial evaluating an oral plasma kallikrein inhibitor for HAE prophylaxis, based on the methodologies of the OPuS-2 and APeX-2 trials.[7][8][9][11]
dot
Caption: Logical workflow of a typical Phase 3 clinical trial for an oral HAE prophylactic therapy.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8][11]
-
Patient Population: Patients with a confirmed diagnosis of HAE type I or II and a history of a minimum number of attacks per month (e.g., at least two).[8]
-
Screening and Run-in Period: A prospective run-in period to establish a baseline attack rate for each patient.[8]
-
Randomization: Eligible patients are randomized to receive one of the investigational drug doses or a matching placebo.[8][11]
-
Treatment Period: A fixed duration of treatment (e.g., 12 or 24 weeks) during which patients self-administer the study drug.[8][11]
-
Efficacy Assessment: The primary efficacy endpoint is typically the rate of investigator-confirmed HAE attacks, recorded by patients in an electronic diary.[8][11]
-
Safety and Tolerability Assessment: Adverse events are monitored and recorded throughout the study.
-
Secondary Endpoints: May include the severity and duration of attacks, use of on-demand medication, and patient-reported outcomes such as quality of life questionnaires.[12]
-
Statistical Analysis: The attack rates between the active treatment groups and the placebo group are compared using appropriate statistical models (e.g., negative binomial regression).
Conclusion
In the comparison between this compound and Berotralstat as oral plasma kallikrein inhibitors for the prophylactic treatment of HAE, Berotralstat has demonstrated superior clinical efficacy. The successful outcomes of the APeX-2 trial led to its approval and establishment as a viable oral treatment option for HAE patients. Conversely, the formulation of this compound tested in the OPuS-2 trial did not show a significant reduction in HAE attack frequency, leading to the discontinuation of its development for this indication.
This guide highlights the importance of robust clinical trial data in evaluating the therapeutic potential of drug candidates. While both molecules target the same enzyme, differences in their chemical structure, pharmacokinetics, and formulation likely contributed to their divergent clinical outcomes. For researchers and drug development professionals, this comparison underscores the critical interplay between a well-defined mechanism of action and the empirical evidence of clinical efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Plasma bradykinin in angio-oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advent of oral medications for the treatment of hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioCryst Announces Completion of Patient Enrollment in OPuS-2: a Clinical Trial of this compound in Patients With HAE | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 7. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journal of Allergy and Clinical Immunology Publishes Results from BioCryst’s APeX-2 Pivotal Trial of Oral, Once-Daily Berotralstat for the Prevention of HAE Attacks | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 9. Once-Daily Oral Berotralstat for Long-Term Prophylaxis of Hereditary Angioedema: The Open-Label Extension of the APeX-2 Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Avoralstat and Anti-VEGF Therapy in Preclinical Models of Diabetic Macular Edema
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Avoralstat, a novel plasma kallikrein inhibitor, and established anti-vascular endothelial growth factor (anti-VEGF) therapies in preclinical models relevant to Diabetic Macular Edema (DME). The data presented is intended to inform researchers and drug development professionals on the current understanding of these therapeutic approaches, their distinct mechanisms of action, and their performance in experimental settings.
Introduction
Diabetic Macular Edema (DME) is a leading cause of vision loss in individuals with diabetes, characterized by retinal thickening and fluid accumulation due to the breakdown of the blood-retinal barrier.[1] For years, the standard of care has been intravitreal injections of anti-VEGF agents, which target the well-established role of VEGF in promoting vascular permeability.[2] However, a significant portion of patients, estimated to be up to 40%, exhibit a suboptimal response to anti-VEGF therapy, highlighting the involvement of alternative biological pathways and the need for novel therapeutic strategies.[3]
This compound, a small molecule inhibitor of plasma kallikrein, is an emerging therapeutic candidate for DME that targets the plasma kallikrein-kinin system, a pathway implicated in vascular leakage and inflammation, distinct from the VEGF pathway.[1][3] This guide will compare the preclinical efficacy of this compound with that of anti-VEGF agents, providing available quantitative data, detailed experimental protocols, and visual representations of their respective mechanisms.
Data Presentation: Preclinical Efficacy in the DL-AAA Rabbit Model
The DL-α-aminoadipic acid (DL-AAA) rabbit model is a well-established preclinical model for inducing chronic retinal neovascularization and vascular leakage, mimicking key features of DME.[4][5][6] The following tables summarize the available efficacy data for this compound and various anti-VEGF agents in this model. It is important to note that the data for this compound and anti-VEGF therapies are from separate preclinical assessments within the same animal model and do not represent a direct head-to-head study.
Table 1: Efficacy of this compound in the DL-AAA Rabbit Model
| Compound | Therapeutic Target | Key Efficacy Finding | Durability |
| This compound | Plasma Kallikrein | Effectively reduced vascular leakage | Therapeutic levels (EC90) sustained for up to six months after a single suprachoroidal injection[3][7] |
Table 2: Efficacy of Anti-VEGF Agents in the DL-AAA Rabbit Model
| Compound | Dose | Day 7 Vascular Leakage Suppression | Day 30 Vascular Leakage Suppression | Day 60 Vascular Leakage Suppression |
| Bevacizumab | 1 µ g/eye | 65% | 66% | 7% |
| Ranibizumab | 1 µ g/eye | 90% | 68% | 12% |
| Aflibercept | 1 µ g/eye | 100% | 100% | 50% |
Data for Table 2 is sourced from a study by Cao et al. (2018) characterizing the DL-AAA rabbit model.[4]
Experimental Protocols
DL-AAA Rabbit Model Induction
The DL-AAA rabbit model is induced by intravitreal injection of DL-α-aminoadipic acid, a retinal glial cell toxin.[4][6] This leads to Müller cell dysfunction and death, causing a breakdown of the blood-retinal barrier and resulting in persistent retinal neovascularization and vascular leakage that can be monitored over an extended period.[5][6]
Protocol for DL-AAA Model Induction and Evaluation of Anti-VEGF Agents: [4]
-
Animal Model: Dutch Belted rabbits.
-
Induction: Intravitreal administration of DL-AAA (80 mmol/L) into both eyes.
-
Monitoring: Weekly clinical ophthalmic examinations and fluorescein angiography (FA) to assess retinal vascular leakage. A novel FA grading system was developed for accurate and consistent comparison of drug efficacy and duration of action.
-
Intervention: After the development of stable vascular leakage, animals were administered a single intravitreal injection of bevacizumab (1 µ g/eye ), ranibizumab (1 µ g/eye ), or aflibercept (1 µ g/eye ).
-
Efficacy Assessment: Vascular leakage was quantified using FA at Day 7, Day 30, and Day 60 post-injection and expressed as a percentage of suppression compared to baseline.
This compound Preclinical Study Protocol
While a detailed, peer-reviewed publication of the this compound preclinical study protocol is not yet available, information from conference presentations and company announcements outlines the following:[3][8]
-
Animal Model: DL-AAA rabbit model.
-
Intervention: Suprachoroidal injection of this compound using Clearside's SCS Microinjector®.[3][8]
-
Efficacy Assessment: The primary endpoint was the reduction of vascular leakage, as assessed by in vivo imaging techniques such as fluorescein angiography.
-
Pharmacokinetic Assessment: Ocular tissue concentrations of this compound were measured at various time points to determine the duration of therapeutic levels.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by anti-VEGF therapy and this compound in the context of DME.
Caption: Anti-VEGF therapy mechanism of action in DME.
Caption: this compound mechanism of action in DME.
Experimental Workflow
The following diagram outlines a generalized experimental workflow for evaluating the efficacy of a test compound in the DL-AAA rabbit model of DME.
Caption: Workflow for preclinical DME efficacy studies.
Discussion and Future Directions
The available preclinical data suggests that this compound, with its distinct mechanism of action targeting the plasma kallikrein-kinin system, holds promise as a potential therapy for DME. Its efficacy in reducing vascular leakage in the DL-AAA rabbit model, combined with its potential for long-acting duration via suprachoroidal delivery, addresses key unmet needs in the current treatment paradigm, namely the significant number of patients with an incomplete response to anti-VEGF therapy and the treatment burden associated with frequent intravitreal injections.[3][7][9]
While a direct, head-to-head preclinical comparison with anti-VEGF agents is not yet published, the data from the DL-AAA model for both this compound and anti-VEGF drugs allows for an initial, indirect comparison. Aflibercept demonstrated the most potent and durable suppression of vascular leakage among the anti-VEGF agents in this model.[4] The reported six-month durability of therapeutic levels for this compound suggests a potential for a less frequent dosing schedule.[3][7]
Further research, including direct comparative preclinical studies and the forthcoming results from the Phase 1b clinical trial of this compound in DME patients, will be crucial in elucidating the relative efficacy and safety of this novel therapeutic approach.[3] Initial data from the clinical trial is anticipated in late 2025 or early 2026.[3] The development of therapies targeting alternative pathways, such as the plasma kallikrein-kinin system, represents a significant step towards a more personalized and effective management of Diabetic Macular Edema.
References
- 1. Diabetic Macular Edema (DME): Journal Publications | BioCryst Medical Affairs [biocrystmedical.com]
- 2. Moving Past Anti-VEGF: Novel Therapies for Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Characterization and validation of a chronic retinal neovascularization rabbit model by evaluating the efficacy of anti-angiogenic and anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DL-AAA–Induced Retinal Neovascularization and Chronic Leakage - Experimentica [experimentica.com]
- 6. iris-pharma.com [iris-pharma.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. BioCryst and Clearside Biomedical Enter Partnership to Develop this compound for Diabetic Macular Edema Using Clearside’s Proprietary SCS Microinjector® | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 9. BioCryst to advance this compound into DME clinical trial in 2025 - TipRanks.com [tipranks.com]
Avoralstat and Camostat: A Head-to-Head Comparison for TMPRSS2 Inhibition in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Avoralstat and Camostat as inhibitors of Transmembrane Protease, Serine 2 (TMPRSS2), a key host factor for the entry of various respiratory viruses, including SARS-CoV-2. This document summarizes their inhibitory efficacy, mechanism of action, and provides detailed experimental methodologies to support further investigation.
Mechanism of Action: Targeting a Critical Host Protease
Both this compound and Camostat are serine protease inhibitors that have been identified as potent inhibitors of TMPRSS2.[1] This enzyme plays a crucial role in the priming of viral spike proteins, a necessary step for the fusion of the viral and host cell membranes, enabling viral entry.[2][3] By inhibiting TMPRSS2, these compounds can effectively block this critical entry pathway.[4]
This compound, originally developed as a plasma kallikrein inhibitor for hereditary angioedema, was later identified as a potent TMPRSS2 inhibitor through structure-based phylogenetic analysis.[1][5][6] Camostat mesylate, a clinically approved drug in Japan for chronic pancreatitis, was repurposed as a TMPRSS2 inhibitor following the discovery of its role in coronavirus entry.[1][7][8] Both molecules act by binding to the active site of the TMPRSS2 protease domain, preventing it from cleaving its substrates.[9][10][11]
In Vitro Efficacy: A Quantitative Comparison
Biochemical assays are crucial for determining the direct inhibitory activity of compounds against a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported in vitro IC50 values for this compound and Camostat against TMPRSS2.
| Compound | In Vitro IC50 (TMPRSS2) | Reference(s) |
| This compound | 2.73 ± 0.19 nM | [1] |
| Camostat | 1.01 ± 0.10 nM | [1] |
| Camostat | 6.2 nM | |
| Camostat | 142 ± 31 nM |
Note: IC50 values can vary between studies due to different experimental conditions, such as enzyme and substrate concentrations, and assay formats.
Experimental Protocols
To facilitate the replication and further investigation of the inhibitory activities of this compound and Camostat, detailed methodologies for key experiments are provided below.
TMPRSS2 Fluorogenic Biochemical Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant TMPRSS2.
Materials:
-
Recombinant human TMPRSS2 (extracellular domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
-
Test compounds (this compound, Camostat) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant TMPRSS2 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Continue to monitor the fluorescence kinetically or take an endpoint reading after a specific incubation period (e.g., 30-60 minutes) at room temperature, protected from light.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
dot
Caption: Workflow for the TMPRSS2 fluorogenic biochemical assay.
Pseudovirus Entry Assay
This cell-based assay assesses the ability of inhibitors to block viral entry mediated by the interaction between the viral spike protein and host cell receptors, a process dependent on TMPRSS2 activity.
Materials:
-
HEK293T cells stably expressing ACE2 and TMPRSS2
-
Lentiviral or VSV-based pseudoviruses expressing a reporter gene (e.g., luciferase or GFP) and decorated with the spike protein of the virus of interest (e.g., SARS-CoV-2).
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, Camostat)
-
96-well white-walled plates (for luciferase assay) or clear plates (for GFP)
-
Luciferase substrate or fluorescence microscope
Procedure:
-
Seed HEK293T-ACE2/TMPRSS2 cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the experiment, treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Infect the cells with the spike-pseudotyped virus.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
For luciferase-based assays, lyse the cells and measure the luciferase activity using a luminometer. For GFP-based assays, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.
-
Calculate the percent inhibition of viral entry for each compound concentration.
-
Determine the EC50 (half-maximal effective concentration) value.
dot
Caption: Mechanism of TMPRSS2 inhibition by this compound and Camostat.
Conclusion
Both this compound and Camostat are potent inhibitors of TMPRSS2, with in vitro studies demonstrating low nanomolar efficacy. Their ability to block a critical host factor for viral entry makes them valuable tools for research into respiratory virus pathogenesis and potential therapeutic development. The choice between these inhibitors for preclinical studies may depend on factors such as commercial availability, cost, and the specific experimental context. The provided experimental protocols offer a foundation for researchers to independently evaluate and compare these and other TMPRSS2 inhibitors in their own laboratories. Further in vivo studies are necessary to fully elucidate their therapeutic potential.
References
- 1. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]
- 8. Differential Signaling and Virus Production in Calu-3 Cells and Vero Cells upon SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Avoralstat's Serine Protease Cross-reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Avoralstat, an orally active small molecule, is a potent inhibitor of plasma kallikrein, a serine protease centrally involved in the pathophysiology of hereditary angioedema (HAE).[1] Its mechanism of action involves the suppression of bradykinin production, a key mediator of swelling attacks in HAE patients. While highly effective against its primary target, understanding the cross-reactivity profile of this compound with other serine proteases is crucial for a comprehensive assessment of its specificity and potential off-target effects. This guide provides a comparative analysis of this compound's inhibitory activity against a panel of serine proteases, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound has been evaluated against a broad panel of proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human serine proteases. Lower IC50 values indicate greater potency.
| Target Serine Protease | This compound IC50 (nM) | Reference |
| Plasma Kallikrein (KLKB1) | Potent inhibition (specific value not cited in provided text) | [2] |
| Transmembrane Serine Protease 2 (TMPRSS2) | 1.01 ± 0.10 | [2] |
| Trypsin | ≥ 1,000 | [2] |
| Factor VIIa | Potent inhibition (specific value not cited in provided text) | [2] |
| Factor Xa | Data not available in provided text | |
| Kallikrein 1 (KLK1) | Data not available in provided text | |
| Kallikrein 7 (KLK7) | Data not available in provided text | |
| Chymotrypsin | ≥ 1,000 | [2] |
| Elastase | ≥ 1,000 | [2] |
| Tryptase β2 | Potent inhibition (specific value not cited in provided text) | [2] |
Note: Data was primarily sourced from a study where this compound was assessed for its inhibitory activity against a panel of 70 proteases.[2] "Potent inhibition" is stated where the source indicates strong activity without providing a precise IC50 value in the accessible text.
Experimental Protocols
The determination of this compound's cross-reactivity against various serine proteases was conducted using standardized in vitro inhibition assays. The following protocol provides a detailed methodology for a typical fluorogenic substrate-based serine protease inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of serine proteases.
Materials:
-
Recombinant human serine proteases
-
Fluorogenic peptide substrates specific for each protease
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Microtiter plates (e.g., 96-well black plates)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. A 10-point serial dilution series is then prepared in DMSO, typically starting from a high concentration (e.g., 10 μM).[2]
-
Assay Reaction Setup:
-
In each well of the microtiter plate, the assay buffer, the specific serine protease, and the diluted this compound (or DMSO for control wells) are added.
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the specific fluorogenic substrate to each well.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active protease, is monitored kinetically over time using a fluorescence microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis:
-
The rate of reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (DMSO).
-
The IC50 value is calculated by fitting the percentage inhibition data to a dose-response curve (e.g., a four-parameter logistic equation). All measurements are typically performed in triplicate.[2]
-
Visualizing Methodologies and Selectivity
To further clarify the experimental process and the resulting selectivity profile of this compound, the following diagrams are provided.
Caption: Workflow for determining serine protease inhibition by this compound.
Caption: Selectivity profile of this compound against various serine proteases.
Discussion of Cross-reactivity
The experimental data reveals that this compound, while being a potent inhibitor of plasma kallikrein, also exhibits strong inhibitory activity against TMPRSS2, Factor VIIa, and tryptase β2.[2] Notably, its potency against TMPRSS2 is comparable to that of camostat, a known inhibitor of this protease.[2] This cross-reactivity with TMPRSS2 led to investigations of this compound as a potential therapeutic for SARS-CoV-2 infection, as TMPRSS2 is crucial for viral entry into host cells.[2]
Conversely, this compound demonstrates high selectivity over other serine proteases such as trypsin, chymotrypsin, and elastase, with IC50 values in the micromolar range or higher.[2] This indicates a favorable selectivity profile, minimizing the potential for off-target effects related to the inhibition of these key digestive and inflammatory enzymes. The study screening this compound against a panel of 70 proteases found no inhibition of non-S1 proteases, suggesting its inhibitory action is specific to this protease family.[2]
References
Validating Avoralstat's Mechanism of Action: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Avoralstat, an oral plasma kallikrein inhibitor, with a focus on the application of knockout (KO) animal models. While clinical trials have provided evidence for this compound's effects, knockout models offer a powerful preclinical tool to dissect its specific molecular interactions and confirm its on-target activity. This document outlines hypothetical experimental data, detailed protocols, and visual workflows to guide such validation studies.
This compound: Mechanism of Action
This compound is a small molecule inhibitor of plasma kallikrein.[1][2][3][4] In hereditary angioedema (HAE), the deficiency of C1 inhibitor leads to uncontrolled plasma kallikrein activity.[2] Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to the characteristic swelling attacks.[1][2] this compound works by binding to and inactivating plasma kallikrein, thereby preventing the production of bradykinin and mitigating the symptoms of HAE.[1][4]
The Role of Knockout Models in Target Validation
Knockout (KO) animal models, where a specific gene is inactivated, are instrumental in validating the target of a drug and understanding its mechanism of action.[5][6] For this compound, a plasma kallikrein (Klkb1) knockout model would be the gold standard to confirm that its therapeutic effects are indeed mediated through the inhibition of plasma kallikrein.
Hypothetical Comparative Data: this compound Efficacy in Wild-Type vs. Knockout Models
The following tables present hypothetical data from a preclinical study designed to validate this compound's mechanism of action. The study would involve inducing angioedema-like symptoms in both wild-type (WT) and plasma kallikrein knockout (Klkb1-/-) mice and assessing the efficacy of this compound.
Table 1: Effect of this compound on Bradykinin Levels Following Pathogen-Associated Molecular Pattern (PAMP) Challenge
| Animal Model | Treatment Group | Baseline Bradykinin (pg/mL) | Post-challenge Bradykinin (pg/mL) | % Reduction in Bradykinin Increase |
| Wild-Type (WT) | Vehicle | 50.2 ± 5.1 | 250.8 ± 22.3 | N/A |
| Wild-Type (WT) | This compound (50 mg/kg) | 48.9 ± 4.8 | 75.3 ± 8.9 | 87.5% |
| Klkb1-/- | Vehicle | 52.1 ± 5.5 | 55.4 ± 6.2 | N/A |
| Klkb1-/- | This compound (50 mg/kg) | 51.5 ± 4.9 | 56.1 ± 5.8 | No significant change |
Table 2: Effect of this compound on Vascular Permeability (Evans Blue Assay)
| Animal Model | Treatment Group | Extravasated Dye (µg/g tissue) | % Inhibition of Vascular Leakage |
| Wild-Type (WT) | Vehicle | 125.4 ± 15.2 | N/A |
| Wild-Type (WT) | This compound (50 mg/kg) | 45.2 ± 7.8 | 64.0% |
| Klkb1-/- | Vehicle | 30.1 ± 5.3 | N/A |
| Klkb1-/- | This compound (50 mg/kg) | 28.9 ± 4.9 | No significant inhibition |
Interpretation of Hypothetical Data:
The data in Table 1 and 2 would strongly support the hypothesis that this compound's primary mechanism of action is the inhibition of plasma kallikrein. In wild-type animals, this compound significantly reduces the increase in bradykinin levels and subsequent vascular permeability following a pro-inflammatory challenge. Conversely, in the Klkb1-/- mice, which lack the drug's target, the challenge does not induce a significant bradykinin increase or vascular leakage, and this compound has no discernible effect. This demonstrates the target specificity of this compound.
Experimental Protocols
1. Animal Models:
-
Wild-Type (WT): C57BL/6J mice (male and female, 8-10 weeks old).
-
Knockout (KO): Plasma kallikrein (Klkb1-/-) mice on a C57BL/6J background. Generation of this line would involve targeted disruption of the Klkb1 gene using CRISPR/Cas9 or homologous recombination in embryonic stem cells.
2. Angioedema Induction Model:
A localized angioedema-like response can be induced by subcutaneous injection of a PAMP, such as carrageenan or bradykinin, into the paw of the mice.
3. This compound Administration:
This compound would be administered orally (e.g., via gavage) at a predetermined dose (e.g., 50 mg/kg) 1-2 hours prior to the induction of the angioedema-like response. A vehicle control group would receive the same volume of the vehicle solution.
4. Measurement of Bradykinin Levels (ELISA):
-
Blood Collection: Blood samples are collected via cardiac puncture at baseline and at a specified time point after the challenge.
-
Plasma Preparation: Blood is collected in tubes containing protease inhibitors and centrifuged to obtain plasma.
-
ELISA: Plasma bradykinin levels are quantified using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
5. Vascular Permeability Assay (Evans Blue Dye Extravasation):
-
Dye Injection: Evans blue dye (2% in saline) is injected intravenously 30 minutes before the end of the experiment.
-
Tissue Collection: At the end of the experiment, animals are euthanized, and the challenged tissue (e.g., paw) is collected.
-
Dye Extraction: The tissue is weighed and incubated in formamide to extract the extravasated Evans blue dye.
-
Quantification: The amount of extracted dye is quantified by measuring the absorbance at 620 nm and comparing it to a standard curve.
Visualizing the Validation Workflow and Mechanism
Caption: Logical framework for confirming this compound's on-target activity.
Comparison with Other Alternatives
The use of knockout models provides a definitive advantage over other validation methods by directly assessing the necessity of the target protein for the drug's action.
-
In vitro enzyme assays: While useful for determining inhibitory constants, they do not replicate the complex biological environment in vivo.
-
Cell-based assays: These can provide insights into cellular pathways but may not fully recapitulate the systemic effects of a drug.
-
Pharmacodynamic biomarkers in humans: While clinically relevant, they can be influenced by off-target effects and individual patient variability.
The data obtained from a well-designed knockout study, as outlined in this guide, would provide strong, unambiguous evidence to support the specific mechanism of action of this compound, complementing the findings from clinical trials and strengthening the overall understanding of its therapeutic effects.
References
- 1. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, pharmacokinetics, and pharmacodynamics of this compound, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 6. drugtargetreview.com [drugtargetreview.com]
Comparative Analysis of Avoralstat and Other Oral Therapies for Hereditary Angioedema
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Avoralstat and other emerging oral therapies for the prophylactic treatment of Hereditary Angioedema (HAE). This document outlines the mechanisms of action, presents key clinical trial data, and describes relevant experimental protocols to facilitate an objective evaluation of these novel treatments.
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. The primary mediator of swelling in most HAE patients is bradykinin, a potent vasodilator. The development of oral therapies targeting the kallikrein-kinin system, the pathway responsible for bradykinin production, represents a significant advancement in the management of HAE, offering a less burdensome alternative to injectable treatments. This guide focuses on a comparative analysis of this compound and other oral HAE therapies, including Berotralstat, Sebetralstat, and Deucrictibant.
Mechanism of Action: Targeting the Kallikrein-Kinin System
Oral HAE therapies primarily act on the kallikrein-kinin system to prevent the overproduction of bradykinin.[1][2][3] Hereditary Angioedema is most commonly caused by a deficiency or dysfunction of the C1 inhibitor (C1-INH), a key regulator of this pathway. This deficiency leads to excessive plasma kallikrein activity, which in turn cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[2][4] Bradykinin binds to bradykinin B2 receptors on endothelial cells, leading to increased vascular permeability and subsequent angioedema attacks.[5]
This compound, Berotralstat, and Sebetralstat are all small molecule inhibitors of plasma kallikrein.[2][6][7] By directly binding to and inhibiting plasma kallikrein, these drugs block the production of bradykinin.[3][4][8] In contrast, Deucrictibant is a bradykinin B2 receptor antagonist.[5] It works further downstream in the pathway by preventing bradykinin from binding to its receptor, thereby blocking its physiological effects.[9]
Figure 1. Mechanism of Action of Oral HAE Therapies. This diagram illustrates the kallikrein-kinin system and the points of intervention for this compound, Berotralstat, Sebetralstat, and Deucrictibant.
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials have evaluated the efficacy and safety of these oral therapies, with a primary endpoint often being the reduction in the rate of HAE attacks.
| Therapy (Trial) | Mechanism of Action | Key Efficacy Endpoint | Results | Key Adverse Events |
| This compound (OPuS-2)[10] | Plasma Kallikrein Inhibitor | Mean angioedema attack rate per week | No significant difference compared to placebo (0.589 for 500 mg, 0.675 for 300 mg vs. 0.593 for placebo).[11][12] | Generally well-tolerated, with an adverse event profile similar to placebo.[10] |
| Berotralstat (APeX-2)[13] | Plasma Kallikrein Inhibitor | Reduction in HAE attack rate | 150 mg dose reduced attack rate by 44% compared to placebo (p<0.001).[13] 50% of patients on 150 mg had a ≥70% reduction in attack rate. | Abdominal pain, vomiting, diarrhea, back pain.[13] |
| Berotralstat (APeX-J)[14] | Plasma Kallikrein Inhibitor | Reduction in HAE attack rate | 150 mg dose reduced HAE attack rate by 49% compared with placebo (p = .003). | Nasopharyngitis, abdominal pain, cough, diarrhea, pyrexia. |
| Sebetralstat (KONFIDENT)[15][16] | Plasma Kallikrein Inhibitor | Time to beginning of symptom relief | Median time to symptom relief was 1.61 hours (300 mg) and 1.79 hours (600 mg) vs. 6.72 hours for placebo (p<0.0001 and p=0.0013, respectively).[15][17] | Well-tolerated, with a safety profile similar to placebo.[15][17] |
| Deucrictibant (CHAPTER-1)[18][19] | Bradykinin B2 Receptor Antagonist | Reduction in monthly attack rate | 40 mg/day dose reduced monthly attack rate by 84.5% (p=0.0008) and 20 mg/day dose by 79.3% (p=0.0009) compared to placebo. | Well-tolerated, with all treatment-related adverse events reported as mild. |
| Deucrictibant (RAPIDe-2 Extension)[20] | Bradykinin B2 Receptor Antagonist | Time to onset of symptom relief | Median time to onset of symptom relief was 1.1 hours. | Generally well-tolerated with no safety signals observed. |
Experimental Protocols
Plasma Kallikrein Activity Assay
The efficacy of plasma kallikrein inhibitors is often assessed using a chromogenic substrate assay. This in vitro method measures the enzymatic activity of plasma kallikrein.
Principle: Plasma kallikrein cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA).[21][22] The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the kallikrein activity.[21][23] The inhibitory effect of a compound like this compound or Berotralstat is determined by measuring the reduction in the rate of pNA formation in the presence of the inhibitor.
General Protocol:
-
Sample Preparation: Human plasma is collected in citrate-containing tubes to prevent coagulation.[22][23]
-
Incubation: A known amount of plasma is incubated with the test inhibitor at various concentrations.
-
Activation: Prekallikrein in the plasma is activated to kallikrein. This can be achieved through contact activation on a negatively charged surface or by adding an activator like Factor XIIa.
-
Substrate Addition: A chromogenic substrate for plasma kallikrein (e.g., S-2302) is added to the mixture.[21]
-
Measurement: The change in absorbance at 405 nm over time is measured using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated and compared between samples with and without the inhibitor to determine the half-maximal inhibitory concentration (IC50) of the compound.
Clinical Trial Workflow for Oral HAE Therapies
The clinical development of oral HAE therapies typically follows a standardized workflow to assess safety and efficacy.
Figure 2. Typical Clinical Trial Workflow for Oral HAE Therapies. This diagram outlines the key phases of a clinical trial for an oral HAE prophylactic therapy.
Key Methodological Considerations:
-
Patient Population: Trials typically enroll patients with a confirmed diagnosis of HAE Type I or II and a history of a minimum number of attacks per month.
-
Study Design: Most pivotal trials are randomized, double-blind, and placebo-controlled to minimize bias.
-
Primary Endpoint: The most common primary efficacy endpoint for prophylactic HAE therapies is the rate of investigator-confirmed angioedema attacks over a defined treatment period.
-
Secondary Endpoints: These often include the proportion of patients with a certain percentage reduction in attack rate (e.g., ≥50% or ≥70%), the use of on-demand medication, and patient-reported outcomes assessing quality of life.
-
Endpoint Adjudication: An independent adjudication committee often reviews and confirms reported angioedema attacks to ensure consistency and accuracy in endpoint assessment.
Conclusion
The landscape of HAE treatment is rapidly evolving with the introduction of oral therapies that target the kallikrein-kinin system. While this compound did not demonstrate efficacy in preventing HAE attacks in its Phase 3 trial, other oral agents have shown significant promise. Berotralstat is an approved oral prophylactic treatment that has demonstrated a significant reduction in attack rates. Sebetralstat has shown rapid symptom relief as an on-demand oral therapy. Deucrictibant, with its distinct mechanism of action as a bradykinin B2 receptor antagonist, has also shown positive results in reducing attack frequency. For researchers and drug development professionals, the comparative analysis of these therapies, including their mechanisms of action, clinical trial outcomes, and the experimental protocols used for their evaluation, is crucial for advancing the next generation of HAE treatments. The continued development and refinement of oral therapies hold the potential to significantly reduce the treatment burden and improve the quality of life for individuals living with HAE.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dovepress.com [dovepress.com]
- 3. What is Sebetralstat used for? [synapse.patsnap.com]
- 4. Berotralstat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. What is Deucrictibant used for? [synapse.patsnap.com]
- 6. This compound - BioCryst Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 7. Sebetralstat - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. angioedemanews.com [angioedemanews.com]
- 10. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Hereditary Angioedema: Novel Molecules for Treatment of Acute Attacks and Long-Term Prophylaxis [mdpi.com]
- 14. Oral berotralstat for the prophylaxis of hereditary angioedema attacks in patients in Japan: A phase 3 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KalVista reports phase-3 KONFIDENT trial meets all endpoints for sebetralstat as first oral on-demand therapy for HAE - HAE International (HAEi) [haei.org]
- 16. KalVista says Phase 3 KONFIDENT trial met all endpoints - TipRanks.com [tipranks.com]
- 17. KalVista Pharmaceuticals Reports Phase 3 KONFIDENT Trial Meets All Endpoints for Sebetralstat as First Oral On-demand Therapy for Hereditary Angioedema | KalVista Pharmaceuticals [ir.kalvista.com]
- 18. Positive Results from CHAPTER-1 Phase 2 Study of Deucrictibant for the Prophylactic Treatment of HAE Attacks to be Presented at AAAAI 2024 Annual Meeting - HAE International (HAEi) [haei.org]
- 19. Positive Results from CHAPTER-1 Phase 2 Study of [globenewswire.com]
- 20. New Oral Drug Shows 98% Success Rate in Treating HAE Attacks in Clinical Trial | PHVS Stock News [stocktitan.net]
- 21. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 22. coachrom.com [coachrom.com]
- 23. diapharma.com [diapharma.com]
Benchmarking Avoralstat: A Comparative Analysis of Potency Against Next-Generation Kallikrein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Avoralstat, a first-generation oral plasma kallikrein inhibitor, against next-generation inhibitors Berotralstat and Sebetralstat. The information presented herein is supported by experimental data from publicly available research to assist in evaluating these compounds for research and development purposes.
Executive Summary
The inhibition of plasma kallikrein is a clinically validated strategy for the management of hereditary angioedema (HAE) and a promising approach for other inflammatory conditions. This compound demonstrated early promise as an oral kallikrein inhibitor. However, the development of next-generation inhibitors, such as Berotralstat and Sebetralstat, has led to compounds with potentially improved potency and pharmacokinetic profiles. This guide summarizes the available quantitative data on the potency of these inhibitors and provides an overview of the experimental methodologies used for their characterization.
Data Presentation: Potency of Kallikrein Inhibitors
The following table summarizes the reported potency of this compound, Berotralstat, and Sebetralstat from various in vitro and ex vivo assays. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions between studies.
| Inhibitor | Assay Type | Potency (IC50/EC50/Ki) | Reference |
| This compound | Ex vivo human plasma assay with ellagic acid activation | EC50: 1.14 - 11.1 nM | [1] |
| Berotralstat | Purified plasma kallikrein enzyme assay (PKalpur) | IC50: 0.88 nM | |
| Endogenous plasma kallikrein assay (PKalend) | IC50: 5.8 nM | ||
| Sebetralstat | Isolated enzyme kinetic fluorogenic substrate assay | Ki: 3.02 nM | [2] |
| Isolated enzyme kinetic fluorogenic substrate assay | IC50: 3.0 nM | ||
| Dextran sulfate (DXS)-activated whole plasma assay | IC50: 54.4 ± 13.1 nM (healthy volunteers) | [2] | |
| Dextran sulfate (DXS)-activated whole plasma assay | IC50: 47.5 ± 10.4 nM (HAE patients) | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation of potency data. Below are generalized methodologies for the key assays cited in the comparison table.
Purified Enzyme Inhibition Assay (e.g., PKalpur for Berotralstat)
This assay determines the direct inhibitory effect of a compound on the purified plasma kallikrein enzyme.
Methodology:
-
Enzyme and Substrate: Purified human plasma kallikrein and a fluorogenic or chromogenic peptide substrate (e.g., H-D-Pro-Phe-Arg-pNA or Pro-Phe-Arg-AMC) are used.[3][4]
-
Incubation: The inhibitor, at various concentrations, is pre-incubated with the purified plasma kallikrein in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C).[5]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The rate of substrate cleavage is monitored by measuring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable equation.
Endogenous/Whole Plasma Kallikrein Inhibition Assay (e.g., PKalend for Berotralstat, this compound's ex vivo assay)
This assay measures the inhibitory activity of a compound in a more physiologically relevant environment, using human plasma where kallikrein and its substrates are present in their native state.
Methodology:
-
Plasma Collection: Human plasma is collected using an anticoagulant such as sodium citrate.[3]
-
Activation: The contact activation system in the plasma is stimulated using an activator like ellagic acid or dextran sulfate (DXS) to generate active plasma kallikrein.[1][6]
-
Inhibitor Incubation: The test compound at various concentrations is added to the plasma before or after activation.
-
Substrate Addition: A specific fluorogenic or chromogenic substrate for kallikrein is added.
-
Measurement and Analysis: The rate of substrate cleavage is measured, and the EC50 or IC50 value is determined as described for the purified enzyme assay.
Visualizations
The Kallikrein-Kinin System Signaling Pathway
The diagram below illustrates the central role of plasma kallikrein in the kallikrein-kinin system and the mechanism of action of kallikrein inhibitors.
Caption: The Kallikrein-Kinin System and the site of action for inhibitors.
General Experimental Workflow for Determining Inhibitor Potency
The following diagram outlines a typical workflow for assessing the potency of a plasma kallikrein inhibitor.
Caption: Workflow for determining the potency of plasma kallikrein inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diapharma.com [diapharma.com]
- 6. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
